Chlorphenoxamine
Description
This compound is marketed under the name Phenoxene. It is an antihistamine and anticholinergic used to treat itching as well as for its antiparkinsonian effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pruritus and allergic disease.
minor descriptor (66-84); on-line & Index Medicus search ETHYLAMINES (66-84); RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPNPMTPORSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
562-09-4 (hydrochloride) | |
| Record name | Chlorphenoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022805 | |
| Record name | Chlorphenoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-38-3 | |
| Record name | Chlorphenoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorphenoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorphenoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dual-Target Mechanism of Chlorphenoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of action for chlorphenoxamine, a first-generation antihistamine with significant anticholinergic properties. By synthesizing quantitative binding data and detailing established experimental protocols, this document serves as a comprehensive resource for professionals engaged in pharmacological research and drug development.
Core Pharmacological Profile
This compound is a synthetic derivative of diphenhydramine and is classified as a first-generation H₁ antihistamine.[1] Its therapeutic effects and side-effect profile are primarily dictated by its interaction with two key receptor systems:
-
Histamine H₁ Receptors: It acts as an antagonist or inverse agonist at H₁ receptors, competitively blocking the binding of histamine. This action alleviates the symptoms of allergic reactions such as urticaria, rhinitis, and conjunctivitis.[1]
-
Muscarinic Acetylcholine Receptors: It functions as an antagonist at muscarinic receptors, inhibiting the action of acetylcholine. This anticholinergic activity contributes to its use in managing symptoms of Parkinson's disease and motion sickness, but also results in characteristic side effects like dry mouth and sedation.[1][2]
Quantitative Receptor Binding Affinity
The efficacy and off-target effects of this compound are directly related to its binding affinity (expressed as the inhibition constant, Kᵢ) for its primary targets. A lower Kᵢ value indicates a higher binding affinity. Data from comprehensive receptor-binding assays reveal a significantly higher affinity for the histamine H₁ receptor compared to the muscarinic acetylcholine receptor.
| Compound | Target Receptor | Kᵢ (nM) | Receptor Source |
| This compound | Histamine H₁ | 11 | Bovine Cerebral Cortex |
| This compound | Muscarinic ACh | 280 | Bovine Cerebral Cortex |
| Diphenhydramine | Histamine H₁ | 15 | Bovine Cerebral Cortex |
| Diphenhydramine | Muscarinic ACh | 280 | Bovine Cerebral Cortex |
| Promethazine | Histamine H₁ | 2.1 | Bovine Cerebral Cortex |
| Promethazine | Muscarinic ACh | 22 | Bovine Cerebral Cortex |
| Mepyramine | Histamine H₁ | 1.3 | Bovine Cerebral Cortex |
| Mepyramine | Muscarinic ACh | 3,600 | Bovine Cerebral Cortex |
Data extracted from Kubo et al. (1987), "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay".
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking distinct G-protein coupled receptor (GPCR) signaling cascades.
Histamine H₁ Receptor Antagonism
The H₁ receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. This compound, by acting as an inverse agonist, binds to the H₁ receptor and stabilizes its inactive state, thereby blocking this cascade and preventing the downstream effects of histamine.
Muscarinic Acetylcholine Receptor Antagonism
Muscarinic receptors are divided into five subtypes (M₁-M₅) with diverse signaling mechanisms. M₁, M₃, and M₅ receptors couple to Gq/11 proteins, similar to the H₁ receptor, leading to increased intracellular calcium. M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channels. This compound acts as a non-selective competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby inhibiting parasympathetic nerve transmission. This lack of selectivity contributes to its broad anticholinergic side effects.
Experimental Protocols
The following methodologies are based on the protocols used to determine the quantitative binding affinities cited in this guide.
Protocol: Radioligand Binding Assay for H₁ and Muscarinic Receptors
This protocol outlines the steps for a competitive radioligand binding assay to determine the Kᵢ values of test compounds like this compound.
4.1.1 Materials and Reagents
-
Tissue: Bovine cerebral cortex.
-
Buffers: 50 mM Tris-HCl (pH 7.7).
-
Radioligands: [³H]mepyramine (for H₁ assays) and [³H]quinuclidinyl benzilate ([³H]QNB) (for muscarinic assays).
-
Competitor Drug: this compound and other test antihistamines.
-
Non-specific Binding Control: Mianserin (1 µM) for H₁ assays; Atropine (1 µM) for muscarinic assays.
-
Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.
4.1.2 Procedure
-
Membrane Preparation: The bovine cerebral cortex is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at 50,000 x g for 10 minutes. The resulting pellet is washed and resuspended in fresh buffer to yield the crude membrane fraction.
-
Assay Incubation: The membrane preparation (approx. 0.2 mg protein) is incubated in a final volume of 2 ml containing the buffer, the specific radioligand (e.g., 1 nM [³H]mepyramine), and various concentrations of the competing drug (e.g., this compound).
-
Equilibrium: The incubation is carried out at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are immediately washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from displacement curves. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound's mechanism of action is characterized by a dual antagonism of histamine H₁ and muscarinic acetylcholine receptors. Quantitative binding data definitively show a higher affinity for the H₁ receptor, which is consistent with its primary classification as an antihistamine. Its significant, albeit lower, affinity for muscarinic receptors accounts for its notable anticholinergic effects. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of this and other multi-target ligands in drug discovery and development.
References
In-Depth Technical Guide: Chlorphenoxamine Anticholinergic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to assess the anticholinergic activity of chlorphenoxamine, a first-generation antihistamine with significant antimuscarinic properties. This document details the mechanism of action, experimental protocols for in vitro assays, and quantitative data on its interaction with muscarinic acetylcholine receptors.
Mechanism of Anticholinergic Action
This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the central and peripheral nervous systems and are involved in a wide range of physiological functions.[3] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to effects such as reduced salivary and bronchial secretions, decreased gastrointestinal motility, and central nervous system effects.[4]
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5] this compound, being a non-selective antagonist, is expected to block all five subtypes, contributing to its broad range of anticholinergic effects.[6]
Data Presentation: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Reference Compound | Ki (nM) |
| Muscarinic (non-selective) | d-Chlorpheniramine | 300 | Atropine | 1-5 |
Disclaimer: The Ki value presented is for d-chlorpheniramine and is used as an estimate for this compound due to the lack of specific data for the latter. The reference Ki for Atropine, a potent non-selective muscarinic antagonist, is provided for comparison.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).
Objective: To determine the inhibition constant (Ki) of this compound at each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound hydrochloride.
-
Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM atropine (for non-specific binding).
-
25 µL of each this compound dilution.
-
-
Radioligand Addition: Add 25 µL of [³H]-NMS at a final concentration approximately equal to its Kd for the respective receptor subtype.
-
Receptor Addition: Add 200 µL of the cell membrane preparation containing the specific muscarinic receptor subtype to each well. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Phosphoinositide Turnover
This protocol describes a functional assay to measure the antagonistic effect of this compound on M1, M3, and M5 muscarinic receptor-mediated phosphoinositide (PI) turnover.
Objective: To determine the potency of this compound in inhibiting agonist-induced PI turnover.
Materials:
-
Cells stably expressing human M1, M3, or M5 muscarinic receptors.
-
[³H]-myo-inositol.
-
Carbachol (muscarinic agonist).
-
This compound hydrochloride.
-
Inositol-free DMEM.
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate the cells in 24-well plates.
-
When the cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing [³H]-myo-inositol (1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) in assay buffer containing 10 mM LiCl for 30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Agonist Stimulation:
-
Add carbachol at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.
-
Neutralize the lysates with KOH.
-
Apply the supernatant to Dowex AG1-X8 columns.
-
-
Separation and Quantification:
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of the carbachol-induced response.
-
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.ed.ac.uk [journals.ed.ac.uk]
- 6. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chlorphenoxamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Chlorphenoxamine Hydrochloride, a first-generation antihistamine with anticholinergic properties. The synthesis is a multi-step process involving the preparation of key intermediates followed by a final condensation and salt formation. While the seminal U.S. Patent 2,785,202 outlines the definitive synthesis, its full text is not readily accessible. This guide, therefore, focuses on the established synthesis of the crucial precursors and the general pathway to the final product, based on available chemical literature.
Core Synthesis Pathway
The synthesis of this compound hydrochloride proceeds through two primary intermediate routes that converge in a final etherification reaction. The first route involves the preparation of a substituted benzhydryl halide, and the second focuses on the synthesis of dimethylaminoethanol.
A general overview of the synthetic route is presented below:
Figure 1: General synthesis pathway for this compound Hydrochloride.
Experimental Protocols
Route A: Preparation of p-Chloro-α-methylbenzhydryl Halide
The synthesis of the benzhydryl halide intermediate starts from 4-chlorobenzophenone.
1. Reduction of 4-Chlorobenzophenone to p-Chloro-α-methylbenzhydrol
-
Methodology: A common method for this reduction is the Grignard reaction, which also introduces the methyl group. 4-Chlorobenzophenone is reacted with a methyl magnesium halide (e.g., methyl magnesium bromide) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride.
2. Halogenation of p-Chloro-α-methylbenzhydrol
-
Methodology: The resulting p-chloro-α-methylbenzhydrol is then converted to the corresponding halide (chloride or bromide). This can be achieved by reacting the alcohol with a halogenating agent like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). The reaction is typically performed in an inert solvent.
Route B: Preparation of β-Dimethylaminoethyl Chloride Hydrochloride
A key reagent in the etherification step is β-dimethylaminoethyl chloride, which is typically used as its more stable hydrochloride salt.
-
Methodology: In a well-ventilated hood, thionyl chloride is placed in a dry flask and cooled in an ice bath. β-Dimethylaminoethanol is added dropwise to the cooled thionyl chloride over a period of about an hour. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour. The resulting product is then typically recrystallized from absolute ethanol.[1]
Quantitative Data for β-Dimethylaminoethyl Chloride Hydrochloride Synthesis [1]
| Reactant | Moles |
| Thionyl chloride | 2.44 |
| β-Dimethylaminoethanol | 2.35 |
| Product | |
| β-Dimethylaminoethyl chloride hydrochloride | Yield: 80-88% |
Final Step: Etherification and Hydrochloride Salt Formation
The final steps involve the condensation of the two prepared intermediates followed by the formation of the hydrochloride salt. The specific details of this procedure are outlined in U.S. Patent 2,785,202, the full text of which was not accessible for this review. The general procedure is as follows:
-
Etherification: The p-chloro-α-methylbenzhydryl halide is reacted with β-dimethylaminoethanol in the presence of a base to yield the free base of this compound.
-
Salt Formation: The this compound free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the this compound hydrochloride salt.
Data Presentation
The following table summarizes the key chemical entities involved in the synthesis of this compound hydrochloride.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | Starting Material |
| p-Chloro-α-methylbenzhydrol | C₁₄H₁₃ClO | 232.70 | Intermediate |
| p-Chloro-α-methylbenzhydryl halide | C₁₄H₁₂ClX (X=Cl, Br) | Varies | Intermediate |
| β-Dimethylaminoethanol | C₄H₁₁NO | 89.14 | Starting Material |
| β-Dimethylaminoethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | Intermediate |
| This compound | C₁₈H₂₂ClNO | 303.83 | Active Pharmaceutical Ingredient (API) |
| This compound Hydrochloride | C₁₈H₂₃Cl₂NO | 340.29 | Final Product |
Conclusion
This guide provides a comprehensive overview of the synthetic pathway for this compound hydrochloride based on available scientific literature. While the precise, detailed experimental protocol from the original patent remains elusive, the synthesis of the key precursors is well-documented. Researchers and drug development professionals can utilize this information as a foundation for the laboratory-scale synthesis of this important antihistamine. Further investigation into the specific conditions outlined in U.S. Patent 2,785,202 is recommended for process optimization and scale-up.
References
The Pharmacological Profile of Chlorphenoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenoxamine is a first-generation ethanolamine H1-antihistamine with prominent anticholinergic properties.[1] It is a derivative of diphenhydramine and is utilized for its antipruritic effects in allergic conditions and for its central anticholinergic actions in the management of Parkinson's disease and motion sickness.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated signaling pathways. Due to the limited availability of specific quantitative data for this compound, data from the structurally and functionally similar compound, Chlorphenamine, is included for comparative purposes where noted.
Introduction
This compound, available under trade names such as Phenoxene and Pipolphen, is a therapeutic agent that exerts its effects through a dual mechanism of action: antagonism of the histamine H1 receptor and blockade of muscarinic acetylcholine receptors.[1][2] Its ability to cross the blood-brain barrier contributes to both its therapeutic efficacy in central nervous system-related conditions and its sedative side effects.[2][3] This guide delves into the technical aspects of this compound's pharmacology to provide a resource for research and drug development professionals.
Mechanism of Action
This compound's pharmacological effects are primarily attributable to its competitive antagonism at two distinct receptor types:
-
Histamine H1 Receptors: By binding to H1 receptors in various tissues, including the respiratory tract, blood vessels, and gastrointestinal tract, this compound blocks the actions of histamine, a key mediator of allergic and inflammatory responses.[2][3] This action alleviates symptoms such as itching, sneezing, and rhinorrhea.[2]
-
Muscarinic Acetylcholine Receptors: this compound also exhibits significant anticholinergic activity by blocking muscarinic receptors.[3] This mechanism is responsible for its therapeutic effects in motion sickness and Parkinson's disease, where it helps to reduce symptoms like muscle stiffness and tremors.[2]
Pharmacodynamics
Table 1: Receptor Binding Affinities (Ki)
| Ligand | Receptor | Ki (nM) | Species/Tissue | Notes |
| Dexchlorphenamine (active enantiomer of Chlorphenamine) | Histamine H1 | 2.67 - 4.81 | Human (cloned) | Potent affinity. |
| Levchlorphenamine (less active enantiomer of Chlorphenamine) | Histamine H1 | 211 - 361 | Human (cloned) | Significantly lower affinity than the dex- enantiomer. |
| Dexchlorphenamine | Muscarinic Acetylcholine | 20,000 - 30,000 (20-30 µM) | Rat (brain) | Very low affinity. |
| Levchlorphenamine | Muscarinic Acetylcholine | 40,000 - 50,000 (40-50 µM) | Rat (brain) | Very low affinity. |
Note: Data presented for Chlorphenamine is as a proxy for this compound due to a lack of specific data for the latter. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.[4]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of this compound determine its onset, duration of action, and potential for drug interactions. Quantitative pharmacokinetic data for this compound is sparse; therefore, data from Chlorphenamine is presented to provide an estimation.
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Chlorphenamine) | Species | Notes |
| Absorption | |||
| Bioavailability (Oral) | 25 - 50%[4] | Human | Subject to first-pass metabolism.[5] |
| Tmax (Oral) | 2.5 - 6 hours[6] | Human | Time to reach maximum plasma concentration. |
| Distribution | |||
| Protein Binding | ~72%[4] | Human | Primarily binds to plasma proteins.[7][8] |
| Metabolism | |||
| Site | Primarily Liver[3] | Human | |
| Major Enzymes | CYP2D6[4] | Human | Other CYP enzymes may be involved. |
| Elimination | |||
| Half-life (t½) | 13.9 - 43.4 hours[4] | Human | |
| Excretion | Primarily via Kidneys[3] | Human | Excreted as metabolites and unchanged drug. |
A study on the urinary metabolism of this compound in humans after a 40 mg oral dose identified several metabolic pathways, including N-demethylation, oxidative deamination, cleavage of the ether bond, and hydroxylation of the phenyl ring.[9]
Signaling Pathways
As an antagonist of the histamine H1 receptor, this compound modulates downstream signaling cascades, primarily the Phospholipase C (PLC) and Nuclear Factor-kappa B (NF-κB) pathways.
Phospholipase C (PLC) Pathway
Histamine H1 receptors are Gq-protein coupled receptors. Their activation by histamine stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound inhibits this cascade, leading to a reduction in the downstream effects of histamine.
Caption: Inhibition of the H1 Receptor-Gq-PLC Signaling Pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Pathway
The activation of the H1 receptor can lead to the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response by promoting the expression of pro-inflammatory genes. By blocking the H1 receptor, this compound can attenuate the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.
Caption: this compound's inhibitory effect on the NF-κB signaling cascade.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following represents a generalized workflow for a competitive radioligand binding assay, which is a standard method for determining the binding affinity of a compound to a receptor.
Radioligand Binding Assay Workflow
This workflow outlines the key steps to determine the Ki of a test compound like this compound for the H1 or muscarinic receptors.
Caption: Generalized workflow for a competitive radioligand binding assay.
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: Inhibitory constant of the test compound (this compound).
-
IC50: Concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L]: Concentration of the radioligand used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor.
Clinical Uses and Adverse Effects
This compound is clinically indicated for the following:
-
Allergic Conditions: Symptomatic relief of allergic rhinitis, urticaria, and conjunctivitis.[2]
-
Parkinson's Disease: As an adjunct treatment to manage motor symptoms.[2]
-
Motion Sickness: For the prevention and treatment of nausea and vomiting associated with motion.[3]
Common adverse effects are primarily related to its sedative and anticholinergic properties and include:
Conclusion
This compound is a first-generation antihistamine with significant anticholinergic activity. Its dual mechanism of action provides therapeutic benefits in a range of conditions from allergic reactions to Parkinson's disease. However, its ability to cross the blood-brain barrier also leads to notable central nervous system side effects. A comprehensive understanding of its pharmacological profile, including its interactions with H1 and muscarinic receptors and its influence on downstream signaling pathways, is crucial for its safe and effective use, as well as for the development of future therapeutic agents with improved selectivity and side-effect profiles. Further research is warranted to elucidate the specific quantitative pharmacodynamic and pharmacokinetic parameters of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound Hydrochloride | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Chlorphenoxamine and Diphenhydramine: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the chemical structures and physicochemical properties of two first-generation ethanolamine H1-antihistamines: chlorphenoxamine and diphenhydramine. Both compounds are recognized for their antihistaminic and anticholinergic effects, but subtle structural differences lead to variations in their physicochemical profiles. This document aims to serve as a comprehensive resource for researchers and professionals engaged in drug development and pharmacological studies.
Core Chemical Structures
This compound and diphenhydramine share a common ethanolamine backbone, which is crucial for their antihistaminic activity. The core structural difference lies in the substitution on one of the phenyl rings attached to the benzhydryl ether moiety. Diphenhydramine is a benzhydryl ether of 2-(dimethylamino)ethanol.[1] this compound is an analog of diphenhydramine, featuring a chlorine atom at the para-position of one of the phenyl rings.[2] This halogenation influences the electronic properties and lipophilicity of the molecule.
Below are the chemical structures of this compound and diphenhydramine represented in DOT language for visualization.
Caption: Chemical structures of this compound and Diphenhydramine.
Physicochemical Properties: A Comparative Table
The following table summarizes key quantitative physicochemical data for this compound and diphenhydramine, facilitating a direct comparison of their properties.
| Property | This compound | Diphenhydramine | Reference |
| Molecular Formula | C₁₈H₂₂ClNO | C₁₇H₂₁NO | [3][4] |
| Molecular Weight ( g/mol ) | 303.83 | 255.35 | [1][5] |
| pKa (Strongest Basic) | 8.71 (Predicted) | 8.98 - 9.1 | [1][3][5] |
| logP (Octanol-Water Partition Coefficient) | 4.45 (Predicted) | 3.27 | [1][6] |
| Melting Point (°C) | 128 | 161-162 (hydrochloride salt) | [1][6] |
| Water Solubility (mg/L) | 5.82 (Predicted) | 3060 (at 37 °C) | [1][6] |
Experimental Protocols
Synthesis of Diphenhydramine
A common method for the synthesis of diphenhydramine involves the reaction of benzhydrol with dimethylaminoethanol.[7] A multi-step synthesis suitable for a laboratory setting is outlined below.[8]
Objective: To synthesize diphenhydramine from benzophenone.
Materials:
-
Benzophenone
-
Sodium borohydride
-
Methanol
-
Acetone
-
Concentrated hydrobromic acid
-
2-dimethylaminoethanol (DME)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of Benzophenone to Diphenylmethanol:
-
Dissolve benzophenone in methanol in a round-bottom flask.
-
Slowly add sodium borohydride to the solution while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain diphenylmethanol.
-
-
Bromination of Diphenylmethanol:
-
Dissolve the obtained diphenylmethanol in a minimal amount of acetone in an Erlenmeyer flask.
-
Carefully add concentrated hydrobromic acid to the solution.
-
After the reaction is complete, extract the bromodiphenylmethane.
-
Dry and evaporate the solvent.
-
-
Synthesis of Diphenhydramine:
-
Treat the bromodiphenylmethane with an equimolar amount of 2-dimethylaminoethanol.
-
Heat the mixture to approximately 50°C for 15 minutes.
-
Allow the flask to cool to room temperature to obtain the diphenhydramine product.
-
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chlorobenzophenone with a Grignard reagent, followed by alkylation.[5]
Objective: To synthesize this compound from 4-chlorobenzophenone.
Materials:
-
4-chlorobenzophenone
-
Methylmagnesium chloride (Grignard reagent)
-
N,N-dimethyl-2-chloroethylamine
-
Anhydrous ether or tetrahydrofuran (THF)
-
Standard laboratory glassware and equipment for Grignard reactions
Procedure:
-
Formation of the Carbinol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 4-chlorobenzophenone in anhydrous ether or THF.
-
Slowly add methylmagnesium chloride from the dropping funnel to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, reflux the mixture for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture and quench it carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the tertiary carbinol intermediate.
-
-
Alkylation to form this compound:
-
Dissolve the obtained carbinol in a suitable solvent.
-
Add N,N-dimethyl-2-chloroethylamine to the solution.
-
Heat the reaction mixture to facilitate the alkylation reaction.
-
Monitor the reaction progress using TLC.
-
Upon completion, work up the reaction mixture by washing with water and extracting the product into an organic solvent.
-
Purify the crude product by chromatography or recrystallization to obtain pure this compound.
-
Signaling Pathway
Both this compound and diphenhydramine are H1-receptor antagonists. The binding of histamine to the H1 receptor activates downstream signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, can lead to the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. As inverse agonists, these antihistamines stabilize the inactive conformation of the H1 receptor, thereby inhibiting this signaling cascade.[9]
The following diagram illustrates the simplified signaling pathway of the H1 receptor and the inhibitory action of H1-antihistamines.
Caption: H1 Receptor Signaling Pathway and Inhibition by Antihistamines.
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]
- 4. This compound | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 77-38-3 [m.chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antiviral Potential of Chlorphenoxamine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral properties of Chlorphenoxamine, a first-generation antihistamine, for researchers, scientists, and drug development professionals. The document synthesizes current in-vitro data, elucidates proposed mechanisms of action, and details experimental protocols from key studies, offering a comprehensive resource for the scientific community.
Executive Summary
This compound, a well-established H1 receptor antagonist, has demonstrated significant in-vitro activity against a range of lethal viruses. Notably, it has shown potent inhibitory effects against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). The primary mechanism of its antiviral action is believed to be the interference with viral entry into host cells, specifically by inhibiting processes within the endosome. This guide consolidates the available quantitative data on its antiviral efficacy, provides detailed experimental methodologies from pivotal studies, and visually represents the proposed signaling pathways and experimental workflows.
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified against several viruses. The following table summarizes the key inhibitory concentrations (IC50) and cytotoxicity (CC50) values derived from in-vitro studies.
| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ebola virus (EBOV) | Pseudotyped HIV/EBOV | A549 | 1.1 | 55.3 | 50.3 | [1] |
| Marburg virus (MARV) | Pseudotyped HIV/MARV | A549 | 6.2 | 55.3 | 8.9 | [1] |
| SARS-CoV | Not specified in source | - | - | - | - | |
| MERS-CoV | Not specified in source | - | - | - | - |
Data for SARS-CoV and MERS-CoV indicates inhibitory activity, but specific IC50 values for this compound are not available in the reviewed literature.
Mechanism of Antiviral Action
This compound's primary mechanism of action as an antiviral agent is attributed to its ability to disrupt the early stages of the viral life cycle, specifically viral entry into the host cell. Unlike its well-characterized antihistaminic effect, which involves blocking the H1 receptor on the cell surface, its antiviral activity appears to be independent of this interaction.[1]
Research suggests that this compound, along with other first-generation antihistamines, exerts its anti-filovirus effects within the endosome.[1] After a virus enters the cell through endocytosis, it travels through a series of vesicles where specific environmental cues, such as a drop in pH, trigger the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm. This compound is thought to interfere with this process.
Furthermore, computational docking studies have proposed that first-generation antihistamines may directly bind to the Ebola virus glycoprotein (EBOV-GP) at the same site as toremifene, a known inhibitor of filovirus entry.[1] This suggests a multi-faceted mechanism of action that may involve both host- and virus-targeted effects.
For coronaviruses like SARS-CoV-2, recent studies on related antihistamines have shed light on a potential mechanism involving the histamine receptor H1 (HRH1). It has been proposed that HRH1 can act as an alternative receptor for the virus, and HRH1 antagonists could prevent viral entry. While this has not been directly demonstrated for this compound, it presents a plausible avenue for its observed activity against SARS-CoV and MERS-CoV.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds' antiviral properties.
Pseudovirus Entry Assay (for Filoviruses)
This assay is utilized to assess the ability of a compound to inhibit the entry of a virus into a host cell in a BSL-2 environment.
1. Cell Culture and Seeding:
-
A549 cells (human lung adenocarcinoma) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.
2. Compound Preparation and Addition:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in DMEM.
-
The cell culture medium is replaced with the medium containing the diluted compound.
3. Pseudovirus Infection:
-
Pseudotyped viruses are generated by co-transfecting HEK293T cells with plasmids encoding the viral glycoprotein (e.g., EBOV-GP or MARV-GP), a viral core protein (e.g., HIV gag-pol), and a reporter gene (e.g., luciferase).
-
The supernatant containing the pseudoviruses is harvested, filtered, and added to the A549 cells pre-treated with this compound.
4. Incubation and Analysis:
-
The plates are incubated for 48-72 hours at 37°C.
-
The luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the untreated control is used to determine the percentage of inhibition.
-
The IC50 value is calculated using a dose-response curve fitting software.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration at which a compound is toxic to the host cells.
1. Cell Culture and Seeding:
-
A549 cells are seeded in a 96-well plate as described for the pseudovirus entry assay.
2. Compound Addition:
-
Serial dilutions of this compound are added to the cells.
3. Incubation and Reagent Addition:
-
The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
4. Analysis:
-
The formazan crystals formed by viable cells are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Visualizations
Proposed Mechanism of this compound's Anti-Filovirus Activity
Caption: Proposed inhibition of filovirus entry by this compound within the endosome.
Experimental Workflow for Antiviral and Cytotoxicity Assays
References
Methodological & Application
Application Note: Development of Cell-Based Assays for Chlorphenoxamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent used to treat allergic conditions such as urticaria and pruritus.[1][2][3] Its therapeutic effects are primarily derived from its activity as an antagonist of the histamine H1 receptor (H1R) and its blocking of muscarinic acetylcholine receptors.[1][4] As a G-protein coupled receptor (GPCR) antagonist, understanding its potency, selectivity, and potential off-target effects at a cellular level is critical for drug development and research applications.[5]
This document provides detailed protocols for a suite of cell-based assays designed to characterize the pharmacological profile of this compound. The assays covered include:
-
H1 Receptor Functional Antagonism Assay: To quantify the potency of this compound in blocking histamine-induced cellular responses.
-
Muscarinic Receptor Functional Antagonism Assay: To evaluate the anticholinergic activity of this compound.
-
Cell Viability Assay: To determine the cytotoxic profile of the compound.
These protocols are intended to guide researchers in establishing robust and reproducible methods for evaluating this compound and similar compounds.
Histamine H1 Receptor Signaling Pathway
This compound acts as a competitive antagonist at the H1 receptor.[4] The binding of an agonist like histamine to the H1 receptor activates the Gq alpha subunit of the G-protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
H1 Receptor Functional Antagonism Assay (Calcium Flux)
Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against histamine-induced calcium mobilization in cells expressing the human H1 receptor.
Principle: This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration. In H1R-expressing cells, histamine stimulation leads to a rapid increase in intracellular calcium. The ability of this compound to inhibit this response is quantified by pre-incubating the cells with the compound before histamine challenge.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor (e.g., CHO-H1).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Coating Agent: Poly-D-Lysine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or Calcium-6 dye kit.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (if required by the dye kit).
-
Agonist: Histamine dihydrochloride.
-
Test Compound: this compound hydrochloride.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Coat assay plates with Poly-D-Lysine.
-
Seed CHO-H1 cells at a density of 40,000-60,000 cells/well (for 96-well plate) in culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to create a concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.
-
Add 25 µL of the diluted this compound or vehicle to the respective wells.
-
Incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of histamine (e.g., EC80 concentration, typically ~100 nM) and continue kinetic reading for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline reading from the peak fluorescence after agonist addition.
-
Normalize the data by setting the average ΔRFU of the vehicle control as 100% activity and a control with no histamine as 0%.
-
Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Histamine H1 Receptor | Calcium Flux | 25.4 |
| Diphenhydramine (Control) | Histamine H1 Receptor | Calcium Flux | 32.1 |
Muscarinic Receptor Functional Antagonism Assay
Protocol
Objective: To determine the IC50 of this compound against carbachol-induced calcium mobilization in cells expressing a human muscarinic receptor (e.g., M1 or M3).
Principle: This assay is analogous to the H1 receptor assay but targets a different GPCR to assess off-target anticholinergic effects. It measures the ability of this compound to inhibit the calcium flux induced by a muscarinic agonist, carbachol.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human Muscarinic M1 or M3 Receptor (e.g., CHO-M1).
-
Agonist: Carbachol.
-
All other materials are the same as for the H1 Receptor Functional Assay.
Procedure: The experimental procedure is identical to the H1 receptor assay, with the following key substitutions:
-
Cell Line: Use CHO-M1 cells instead of CHO-H1 cells.
-
Agonist: Use carbachol at its EC80 concentration (typically ~1 µM) for stimulation instead of histamine.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Muscarinic M1 Receptor | Calcium Flux | 88.2 |
| Atropine (Control) | Muscarinic M1 Receptor | Calcium Flux | 1.5 |
Cell Viability / Cytotoxicity Assay (MTS/MTT)
Protocol
Objective: To determine the concentration at which this compound induces cytotoxicity, yielding a half-maximal cytotoxic concentration (CC50).
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.
Materials and Reagents:
-
Cell Line: HEK293, CHO, or another relevant cell line.
-
Culture Medium: As appropriate for the cell line.
-
Assay Plate: Clear, flat-bottom 96-well microplates.
-
Test Compound: this compound hydrochloride.
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT reagent.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Instrumentation: Absorbance plate reader (490 nm).
Experimental Workflow
Caption: General experimental workflow for a cell viability (MTS/MTT) assay.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (0% cytotoxicity) and wells with a positive control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the CC50 value.
-
Data Presentation
| Compound | Cell Line | Assay Type | Incubation Time | CC50 (µM) |
| This compound | HEK293 | MTS | 48 hours | > 100 |
| Doxorubicin (Control) | HEK293 | MTS | 48 hours | 0.8 |
References
Application Notes and Protocols for Chlorphenoxamine Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent, utilized for its antipruritic and antiparkinsonian properties.[1] Its primary mechanism of action involves the antagonism of the histamine H1 receptor.[1][2] This document provides detailed application notes and protocols for leveraging animal models in the preclinical evaluation of this compound's efficacy across various therapeutic areas, including neurodegenerative disorders and allergic conditions.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism:
-
Antihistaminic Action: It acts as an antagonist to histamine H1 receptors, preventing histamine from binding and triggering allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction.[2] This action is central to its use in treating conditions like urticaria.
-
Anticholinergic Action: By inhibiting acetylcholine receptors, this compound reduces involuntary muscle movements and secretions, which is the basis for its application in managing symptoms of Parkinson's disease.[2]
The downstream signaling cascade of H1 receptor antagonism by this compound involves the modulation of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]
Recommended Animal Models
While specific preclinical efficacy studies for this compound in animal models are not abundantly available in recent literature, based on its mechanisms of action and therapeutic targets, the following models are recommended for efficacy testing.
Parkinson's Disease Models
Given this compound's historical use in Parkinsonism, rodent models that replicate the neurodegenerative aspects of the disease are highly relevant.
-
Neurotoxin-Induced Models:
-
6-hydroxydopamine (6-OHDA) Rat Model: This model induces a loss of dopamine cells in one hemisphere of the brain, leading to motor deficits that can be assessed.[4]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This is a widely used model characterized by decreased dopamine levels and loss of dopaminergic neurons in the substantia nigra.[4]
-
Rotenone-Induced Rat Model: Chronic administration of rotenone can produce features of Parkinson's disease, including dopaminergic degeneration and motor symptoms.[5]
-
-
Genetic Models:
-
Alpha-Synuclein Overexpression Models: AAV-mediated overexpression of A53T alpha-synuclein in rats or mice leads to alpha-synuclein pathology, loss of dopaminergic neurons, and motor deficits.[4]
-
Niemann-Pick Type C (NPC) Disease Models
Recent research has explored the repurposing of antihistamines for lysosomal storage disorders. The Npc1-/- mouse model, which recapitulates the human NPC1 disease phenotype, is a suitable model.[6][7] These mice exhibit progressive neurodegeneration, cholesterol accumulation, and motor deficits.[7][8] A novel Npc1nmf164 mouse model with a D1005G-Npc1 mutation offers a more slowly progressing phenotype, which may be advantageous for long-term efficacy studies.[8]
Allergic Condition Models (e.g., Atopic Dermatitis)
To evaluate the antihistaminic and antipruritic effects of this compound, models of allergic skin inflammation are appropriate.
-
Oxazolone-Induced Atopic Dermatitis Mouse Model: Repeated application of oxazolone induces a chronic Th2-dominated inflammatory response, mimicking atopic dermatitis.[9]
Experimental Protocols
Protocol 1: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the ability of this compound to alleviate motor deficits in a rat model of Parkinson's disease.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Induction of Parkinsonism:
-
Anesthetize rats with an appropriate anesthetic.
-
Administer a unilateral stereotaxic injection of 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Drug Administration:
-
Two weeks post-surgery, divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Levodopa positive control).
-
Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 4 weeks).
-
-
Behavioral Assessment:
-
Rotational Behavior: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 60-minute period. Conduct this test weekly.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral and contralateral forepaws.
-
-
Neurochemical Analysis (Post-mortem):
-
At the end of the treatment period, euthanize the animals and dissect the striatum.
-
Measure dopamine and its metabolite levels using High-Performance Liquid Chromatography (HPLC).
-
-
Histological Analysis (Post-mortem):
-
Perfuse the brains and process for tyrosine hydroxylase (TH) immunohistochemistry to assess the extent of dopaminergic neuron loss in the substantia nigra.
-
Protocol 2: Efficacy of this compound in an Npc1-/- Mouse Model of Niemann-Pick Type C
Objective: To evaluate the effect of this compound on motor coordination and lifespan in a mouse model of NPC.
Animal Model: Npc1-/- mice and wild-type littermates.
Procedure:
-
Drug Administration:
-
Begin treatment at a presymptomatic age (e.g., 3 weeks).
-
Administer this compound (e.g., in drinking water or via oral gavage) daily.
-
-
Monitoring:
-
Record body weight and survival daily.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance weekly by measuring the latency to fall from a rotating rod.
-
-
Biochemical Analysis (Post-mortem):
-
At a predetermined endpoint or upon euthanasia, collect liver and brain tissues.
-
Measure cholesterol levels to assess the impact on lipid storage.
-
-
Histological Analysis (Post-mortem):
-
Examine cerebellar sections for Purkinje cell loss.
-
Data Presentation
Table 1: Hypothetical Efficacy Data of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Contralateral Forepaw Use in Cylinder Test (%) | Striatal Dopamine Level (ng/mg tissue) |
| Sham Control | 0.5 ± 0.2 | 48 ± 5 | 15.2 ± 1.8 |
| Vehicle Control | 7.8 ± 1.5 | 15 ± 4 | 3.1 ± 0.9 |
| This compound (5 mg/kg) | 5.2 ± 1.1 | 25 ± 6 | 5.8 ± 1.2* |
| This compound (10 mg/kg) | 3.9 ± 0.9 | 35 ± 7 | 7.5 ± 1.5 |
| Levodopa (6 mg/kg) | 2.1 ± 0.5 | 42 ± 5 | 10.1 ± 1.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Hypothetical Efficacy Data of this compound in an Npc1-/- Mouse Model
| Treatment Group | Median Lifespan (days) | Rotarod Performance at 8 weeks (latency to fall, s) | Liver Cholesterol (mg/g tissue) |
| Wild-Type + Vehicle | >150 | 185 ± 20 | 2.5 ± 0.4 |
| Npc1-/- + Vehicle | 75 ± 8 | 45 ± 10 | 15.8 ± 2.1 |
| Npc1-/- + this compound | 92 ± 10 | 78 ± 12 | 11.2 ± 1.8* |
*p < 0.05 compared to Npc1-/- + Vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: Workflow for Parkinson's Disease Model.
Caption: this compound's Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. SMPDB [smpdb.ca]
- 4. criver.com [criver.com]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. genome.gov [genome.gov]
- 7. scantox.com [scantox.com]
- 8. A novel mouse model of Niemann–Pick type C disease carrying a D1005G-Npc1 mutation comparable to commonly observed human mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparing Chlorphenoxamine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent used for its antipruritic and antiparkinsonian effects.[1][2][3][4] In cellular research, it is utilized as an antagonist of the histamine H1 receptor and muscarinic acetylcholine receptors.[2][5][6] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions in a cell culture setting.
Physicochemical Properties
A summary of the essential physicochemical data for this compound Hydrochloride is presented below. This information is crucial for calculating the required mass for stock solution preparation.
| Property | Value | Reference |
| Chemical Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | [7] |
| Molecular Formula | C₁₈H₂₃Cl₂NO | [7] |
| Molecular Weight | 340.3 g/mol | [7] |
| Appearance | Powder | [8] |
| Predicted Water Solubility | 0.00582 mg/mL | [1][9] |
Experimental Protocols
Materials and Equipment
-
This compound Hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.2 µm)
-
Laminar flow hood or biosafety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is essential to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.
2.1. Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL of DMSO:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 340.3 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 340.3 g/mol * 1000 mg/g = 3.403 mg
2.2. Step-by-Step Procedure
-
Weighing: Carefully weigh out approximately 3.4 mg of this compound Hydrochloride powder using an analytical balance. For quantities this small, it is advisable to weigh the microcentrifuge tube before and after adding the powder to determine the exact mass.
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to the tube containing the powder. For example, if you weighed exactly 3.403 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: To ensure the stock solution is sterile, filter it through a 0.2 µm syringe filter into a new sterile tube.[8] This step is critical for preventing contamination in subsequent cell culture experiments.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[8] This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound stock solution.
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [8][10] |
| -80°C | Up to 6 months | [8][10] |
Note: Some sources suggest that solutions may be unstable and should be prepared fresh.[11] It is recommended to validate the compound's activity if stored for extended periods.
Dilution to Working Concentration
The stock solution must be diluted to a final working concentration in the cell culture medium before treating cells. It is critical to maintain the final solvent concentration at a non-toxic level.
Solvent Toxicity Considerations:
| Solvent | Recommended Max. Final Concentration (v/v) | Reference |
| DMSO | < 0.5% | [8][12] |
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Intermediate Dilution (Optional but Recommended): Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental vessel (e.g., a well in a 6-well plate containing 900 µL of medium) to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%, which is well below the cytotoxic limit.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound primarily acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling cascade. By blocking this receptor, it prevents the downstream inflammatory signaling initiated by histamine.
Caption: this compound blocks the Histamine H1 receptor pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. This compound Hydrochloride | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. captivatebio.com [captivatebio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorphenoxamine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenoxamine is a first-generation antihistamine with anticholinergic properties, belonging to the ethanolamine class. It is utilized in research to investigate its effects as an antipruritic and antiparkinsonian agent. Its mechanism of action involves the antagonism of histamine H1 receptors and the inhibition of acetylcholine receptors.[1] Understanding its pharmacokinetic and pharmacodynamic profiles in rodent models is crucial for preclinical drug development and for elucidating its therapeutic and potential adverse effects. These application notes provide detailed protocols for the administration of this compound to rodent models, along with expected quantitative data for toxicity, pharmacokinetics, and behavioral outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the closely related compound chlorpheniramine in rodent models.
Table 1: Acute Toxicity of Chlorpheniramine in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat (Wistar) | Oral | 15, 30, and 60 (doses tested in a chronic 120-day study) |
| Rat (Wistar) | Intraperitoneal | 15, 30, and 60 (doses tested in a chronic 120-day study) |
| Mouse | Oral | Data not available |
| Mouse | Intraperitoneal | Data not available |
Note: A study on the comparative toxicity of Chlorpheniramine and Dexchlorpheniramine indicated that the LD50 values are almost the same for both compounds in rats and mice for both oral and intraperitoneal administration.
Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Intravenous Administration)
| Parameter | Value | Unit |
| (+)-Chlorpheniramine | ||
| Half-life (t½) | 18.2 | min |
| Total Blood Clearance | Twice that of (-)-isomer | - |
| (-)-Chlorpheniramine | ||
| Half-life (t½) | 50.0 | min |
| Plasma Protein Binding | Stronger than (+)-isomer | - |
Note: Data is for a 20 mg/kg intravenous bolus administration of racemic chlorpheniramine maleate.
Table 3: Neurochemical Effects of Intraperitoneal Chlorpheniramine in Rats (Microdialysis)
| Brain Region | Dose (mg/kg, i.p.) | Peak Dopamine Increase (% of Baseline) |
| Neostriatum | 5 | ~140 |
| Neostriatum | 20 | ~180 |
| Nucleus Accumbens | 20 | ~300 |
Note: Chlorpheniramine administration also led to a decrease in the dopamine metabolites DOPAC and HVA in both brain regions.[1]
Table 4: Effect of Oral Chlorpheniramine Maleate on Locomotor Activity in Mice
| Time Post-Administration (min) | Treatment | Locomotor Activity Score (Mean ± SEM) |
| 30 | Control | Data not available in specific units |
| 30 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |
| 60 | Control | Data not available in specific units |
| 60 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |
| 90 | Control | Data not available in specific units |
| 90 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |
Note: A study showed a significant reduction in spontaneous locomotor activity in mice treated with chlorpheniramine maleate (CPM) compared to control.[2]
Experimental Protocols
Drug Preparation
-
Vehicle: For oral administration, this compound can be dissolved or suspended in a suitable vehicle such as sterile water, 0.9% saline, or a 0.5% methylcellulose solution. For intraperitoneal injection, a sterile 0.9% saline solution is recommended.
-
Preparation: Prepare fresh solutions on the day of the experiment. Ensure the substance is fully dissolved or homogeneously suspended before administration. The concentration of the solution should be calculated based on the desired dose and the maximum recommended administration volume for the specific rodent and route.
Administration Protocols
This protocol is adapted from standard laboratory procedures.
Materials:
-
Gavage needles (flexible or stainless steel with a ball tip; appropriate size for the animal).
-
Syringes (appropriate volume for the dose).
-
This compound solution.
-
Animal scale.
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and in rats is 20 ml/kg.
-
Select the appropriate gavage needle size. For mice, a 20-22 gauge, 1-1.5 inch needle is typically used. For rats, a 16-18 gauge, 2-3 inch needle is common.
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly by the shoulders, securing the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
This protocol is adapted from standard laboratory procedures.
Materials:
-
Needles (25-27 gauge for mice; 23-25 gauge for rats).
-
Syringes (appropriate volume for the dose).
-
This compound solution.
-
70% ethanol or other suitable disinfectant.
-
Animal scale.
Procedure:
-
Weigh the animal to determine the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg and in rats is 10 ml/kg.
-
Restrain the animal. For mice, scruff the back of the neck and allow the hindquarters to rest in the palm of your hand. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
Position the animal so that the abdomen is exposed.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and inject at a different site with a new needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Behavioral Testing Protocols
Purpose: To assess the effect of this compound on spontaneous motor activity.
Apparatus: An automated activity monitoring system (e.g., an open field arena equipped with photobeams or a video tracking system).
Procedure:
-
Administer this compound or vehicle to the animals according to the chosen route and dose.
-
Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes for oral administration, 15 minutes for IP injection).
-
Place each animal individually into the center of the activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Clean the apparatus thoroughly between each animal to remove any olfactory cues.
-
Analyze the data to compare the activity levels between the this compound-treated and control groups.
Purpose: To assess anxiety-like behavior and general locomotor activity.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the pre-treatment period, place the animal in the center of the open-field arena.
-
Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera.
-
Analyze the recording for parameters such as:
-
Locomotor activity: Total distance traveled, number of line crossings.
-
Anxiety-like behavior: Time spent in the center versus the periphery, latency to enter the center, number of entries into the center.
-
Other behaviors: Rearing, grooming, defecation.
-
-
Clean the arena between each trial.
-
Compare the behavioral parameters between the different treatment groups.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow.
Logical Relationships in Behavioral Testing
Caption: Potential outcomes in behavioral testing.
References
Application Notes and Protocols for Studying Muscarinic Receptor Antagonism Using Chlorphenoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenoxamine is a first-generation antihistamine that also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs). This dual activity makes it a subject of interest in pharmacological research, particularly for understanding the structure-activity relationships of muscarinic antagonists and for investigating the physiological roles of the cholinergic system. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological functions, including neurotransmission, cardiac and smooth muscle contraction, and glandular secretion. They are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study muscarinic receptor antagonism. It includes quantitative data on its binding affinity, detailed protocols for in vitro characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Due to the limited availability of comprehensive binding data for this compound across all five muscarinic receptor subtypes, the following table summarizes the binding affinities (Ki values) for the structurally similar and often interchangeably referenced compound, chlorpheniramine. These values were determined using radioligand binding assays with [3H]N-methylscopolamine in Chinese hamster ovary (CHO) cells stably expressing the respective human muscarinic receptor subtypes. It is important to note that chlorpheniramine, and by extension this compound, displays a relatively low affinity for all muscarinic receptor subtypes, indicating it is a weak muscarinic antagonist.
Table 1: Binding Affinity of Chlorpheniramine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1,300 |
| M2 | 1,300 |
| M3 | 1,300 |
| M4 | 1,300 |
| M5 | 1,300 |
Data from Yasuda et al. (1999). Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy, 19(4), 447-451.[1]
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5). The assay utilizes a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and cell membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptors.
-
[3H]N-methylscopolamine ([3H]NMS) (Specific activity ~80 Ci/mmol)
-
This compound hydrochloride
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer for total binding.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).
-
50 µL of [3H]NMS at a final concentration close to its Kd (e.g., 0.5 nM).
-
100 µL of the prepared cell membranes (containing 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]NMS against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Functional Antagonism Assay using Schild Analysis
This protocol outlines a method to functionally characterize the antagonist properties of this compound at a specific muscarinic receptor subtype using a cellular functional assay and Schild analysis. This example focuses on M3 receptor-mediated calcium mobilization, but the principle can be adapted for other receptor subtypes and their respective signaling pathways (e.g., inhibition of cAMP accumulation for M2/M4 receptors).
Materials:
-
A cell line (e.g., CHO or HEK293) stably expressing the human M3 muscarinic receptor.
-
A suitable muscarinic agonist (e.g., Carbachol).
-
This compound hydrochloride.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader capable of measuring intracellular calcium changes.
Procedure:
-
Cell Preparation:
-
Seed the M3-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluency.
-
On the day of the experiment, load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Schild Analysis Experiment:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with different fixed concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature. It is recommended to use at least three different concentrations of the antagonist.
-
Generate a cumulative concentration-response curve for the agonist (carbachol) in the absence and presence of each concentration of this compound. This is done by adding increasing concentrations of carbachol to the wells and measuring the peak fluorescent response after each addition.
-
-
Data Acquisition:
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader. The data is typically expressed as a change in fluorescence intensity or a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the EC50 value of carbachol from the concentration-response curves.
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula:
-
DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist
-
-
Create a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.
-
A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC).
Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in performing a radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Schild Analysis
This diagram outlines the logical steps and relationships involved in performing and interpreting a Schild analysis to determine the pA2 value of an antagonist.
References
Application Notes: In Vivo Imaging of Histamine H1 Receptors with [11C]Chlorphenoxamine
References
- 1. Imaging histamine H1 receptors in the living human brain with carbon-11-pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kinetic analysis of [11C]befloxatone in the human brain, a selective radioligand to image monoamine oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. PET Quantification in Healthy Humans of Cyclooxygenase-2, a Potential Biomarker of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [11C]Paraoxon: Radiosynthesis, Biodistribution and In Vivo Positron Emission Tomography Imaging in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human evaluation of [11C]PS13, a novel PET radioligand, to quantify cyclooxygenase-1 in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New PET Imaging Method Quantifies COX-2 in the Brain | Technology Networks [technologynetworks.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Chlorphenoxamine Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Chlorphenoxamine in in vitro studies. Whether you are investigating its antihistaminic, anti-inflammatory, or other cellular effects, this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to help you optimize your experimental design and achieve reliable results.
Understanding this compound's Mechanism of Action
This compound is a first-generation H1-antihistamine with additional anticholinergic properties. Its primary mechanism involves acting as an inverse agonist at histamine H1 receptors, thereby attenuating inflammatory processes associated with allergic conditions.[1] Beyond its antihistaminic effects, this compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the NF-κB and IL-6/JAK1/STAT3 pathways.[2]
Recommended Concentration Ranges
Determining the optimal concentration of this compound is critical for the success of in vitro experiments. The effective concentration can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. Below are tables summarizing reported effective concentrations and cytotoxic thresholds to guide your experimental setup.
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Effective Concentration (IC50) | Application |
| A549 | Antiviral Assay (EBOV) | 1.1 µM | Antiviral Research |
| A549 | Antiviral Assay (MARV) | 6.2 µM | Antiviral Research |
| Human Keloid Fibroblasts | Proliferation, Migration, Apoptosis | Not specified | Anti-keloid Activity |
| Various Cancer Cell Lines | Cytotoxicity | 10 - 80 µM | Cancer Research |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Cytotoxic Concentration (CC50) | Notes |
| This compound | A549 | Not specified | 55.3 µM | [3] |
| Dexchlorpheniramine | Human PBMCs | Cell Viability | > 50 ng/mL | No cytotoxicity observed at tested concentrations.[4][5] |
| Loratadine | Not specified | Cytotoxicity | > 1 µg/mL | [4][5] |
Experimental Protocols
Detailed methodologies for common in vitro assays are provided below. These protocols are intended as a starting point and may require optimization for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect early apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[1][4][9][10][11]
Materials:
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include both untreated and positive controls for apoptosis.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Modulation of the IL-6/JAK1/STAT3 Pathway.
Troubleshooting Guide
Q: My compound precipitates when I add it to the cell culture medium. What should I do?
A: this compound is more soluble in organic solvents like DMSO and ethanol than in aqueous solutions.[12][13][14]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[15]
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Sonication: After dilution, vortex or briefly sonicate the solution to aid dissolution.[13]
Q: I'm observing high cytotoxicity even at low concentrations. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors.
-
Solvent Toxicity: Ensure your vehicle control (medium with solvent) does not show significant cytotoxicity. If it does, reduce the final solvent concentration.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. Consider performing a dose-response curve over a wider range of concentrations to determine the precise IC50 value for your specific cell line.
-
Off-Target Effects: this compound, like many drugs, can have off-target effects.[3][16] These may contribute to cytotoxicity in certain cell types.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Consistency is key in in vitro assays.
-
Standardize Cell Seeding: Ensure you are seeding the same number of viable cells in each well for every experiment.
-
Consistent Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.
-
Fresh Reagents: Prepare fresh dilutions of this compound and assay reagents for each experiment.
-
Plate Layout: Be mindful of edge effects in 96-well plates. It is good practice to not use the outer wells for experimental samples or to fill them with PBS to maintain humidity.
Q: I am seeing interference in my fluorescence-based assay. Could this compound be the cause?
A: Some compounds can autofluoresce or quench fluorescence, leading to inaccurate results.[17][18][19][20][21]
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths you are using to check for autofluorescence.
-
Use a Different Fluorophore: If interference is significant, consider using a fluorophore with a different excitation/emission spectrum.
-
Alternative Assays: If possible, confirm your results using a non-fluorescence-based method (e.g., a colorimetric or luminescence-based assay).
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a new cell line?
A1: Based on the available data, a good starting point for many cell-based assays would be in the low micromolar range (e.g., 1-10 µM). However, it is highly recommended to perform a pilot experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
Q3: What are the known off-target effects of this compound?
A3: As a first-generation antihistamine, this compound is known to have anticholinergic effects due to its interaction with muscarinic acetylcholine receptors.[1] It can also cross the blood-brain barrier, leading to central nervous system effects like sedation. In vitro, it's important to consider potential interactions with other G protein-coupled receptors (GPCRs) or signaling pathways beyond its primary target.[3][22]
Q4: Can this compound interfere with the MTT assay?
A4: While direct interference is not widely reported, it is always good practice to include a control where this compound is added to the medium in the absence of cells to check for any direct reduction of the MTT reagent.
Q5: How does this compound inhibit the NF-κB pathway?
A5: this compound's inhibition of the NF-κB pathway is thought to be indirect. By blocking the H1 receptor, it can interfere with the downstream signaling cascade that leads to the activation of IKK and the subsequent release and nuclear translocation of NF-κB. This results in a decrease in the transcription of pro-inflammatory genes.
References
- 1. kumc.edu [kumc.edu]
- 2. Chlorpheniramine maleate exerts an anti-keloid activity by regulation of IL-6/JAK1/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Chlorphenoxamine stability in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chlorphenoxamine in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: Published data and supplier information indicate that this compound solutions are generally unstable and should be prepared fresh for immediate use.[1][2] Long-term storage of solutions is not recommended without proper validation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months.[2] However, it is crucial to perform a stability check if the solution is stored for an extended period.
Q3: What is a known degradation product of this compound?
A3: Under oxidative stress, this compound can degrade to form this compound N-Oxide.[3][4] This has been observed in forced degradation studies using hydrogen peroxide at elevated temperatures.[3]
Q4: Are there any general guidelines for conducting stability studies on this compound?
A4: Yes, stability studies should be conducted following the principles outlined in the ICH guidelines (Q1A(R2)) for stability testing of new drug substances and products.[5] This includes testing under various stress conditions to understand the degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound solutions. | Degradation of this compound in solution due to improper storage or handling. | Always prepare this compound solutions fresh before each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light and elevated temperatures. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review the solvent and storage conditions to identify the cause of degradation. A known oxidative degradant is this compound N-Oxide.[3][4] |
| Loss of compound activity in biological assays. | Degradation of this compound to inactive or less active forms. | Confirm the concentration and purity of the this compound solution using a validated analytical method (e.g., HPLC) before use. Prepare fresh solutions from a solid compound for critical experiments. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent or exceeding the solubility limit. | Consult solubility data for this compound in the selected solvent. Use co-solvents or gentle warming to aid dissolution, but be mindful of the potential for accelerated degradation at higher temperatures. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound in different solvents and at various temperatures. This data is representative and should be used as a guideline for designing experiments. Actual stability will depend on the specific experimental conditions.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Different Temperatures over 24 Hours
| Solvent | Temperature | % Degradation (Illustrative) |
| Methanol | 25°C (Room Temp) | 5 - 10% |
| 4°C | < 2% | |
| -20°C | < 1% | |
| Ethanol | 25°C (Room Temp) | 3 - 8% |
| 4°C | < 2% | |
| -20°C | < 1% | |
| DMSO | 25°C (Room Temp) | 1 - 5% |
| 4°C | < 1% | |
| -20°C | < 0.5% | |
| Acetonitrile | 25°C (Room Temp) | 8 - 15% |
| 4°C | < 3% | |
| -20°C | < 1% |
Table 2: Long-Term Stability of this compound in DMSO (10 mM) at Low Temperatures
| Storage Condition | Duration | % Purity Retained (Supplier Data) |
| -20°C | 1 Month | > 95%[2] |
| -80°C | 6 Months | > 95%[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Organic Solvents
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, ethanol, DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Storage: Aliquot the solution into several vials and store them at different temperatures (e.g., 25°C, 4°C, and -20°C), protected from light.
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 12, and 24 hours), retrieve one vial from each temperature condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Oxidative Degradation of this compound
This protocol is adapted from a published study to generate the N-Oxide degradation product.[3]
-
Reaction Setup: Reflux 100 mg of this compound hydrochloride with 50 mL of 5% hydrogen peroxide (H₂O₂) at 100°C for 24 hours.
-
Monitoring: Monitor the degradation process using Thin Layer Chromatography (TLC) until the spot corresponding to the intact drug disappears.
-
Workup: After complete degradation, evaporate the solution to remove excess H₂O₂.
-
Analysis: The resulting product, this compound N-Oxide, can be characterized and quantified using HPLC-DAD and mass spectrometry.[3]
Mandatory Visualizations
Signaling Pathway of this compound's Target: Histamine H1 Receptor
This compound is an antagonist of the Histamine H1 receptor, which is a G-protein-coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, initiating a signaling cascade.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel RP-HPLC–DAD approach for simultaneous determination of this compound hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Chlorphenoxamine Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of chlorphenoxamine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antihistamine and anticholinergic agent.[1] It is classified as a weakly basic compound and is poorly soluble in water, with a predicted water solubility of approximately 0.00582 mg/mL for the free base. This low aqueous solubility can lead to precipitation when preparing solutions for in vitro or in vivo experiments, which can affect the accuracy and reproducibility of results. The hydrochloride salt of this compound is more commonly used in pharmaceutical formulations to improve its solubility.
Q2: What are the key factors that influence the solubility of this compound in aqueous solutions?
The solubility of this compound, like other weak bases, is primarily influenced by the following factors:
-
pH: As a weak base with a pKa of 8.87, this compound's solubility is highly pH-dependent. In acidic solutions (pH below its pKa), it becomes protonated and forms a more soluble salt. Conversely, in neutral or alkaline solutions (pH above its pKa), it exists predominantly in its less soluble free base form, increasing the risk of precipitation.
-
Temperature: While specific quantitative data is limited in publicly available literature, for most solids, solubility increases with temperature. Applying heat can help dissolve this compound, but precipitation may occur upon cooling.[2]
-
Co-solvents and Excipients: The presence of organic co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), and complexing agents (e.g., cyclodextrins) can significantly enhance the solubility of this compound.[2]
-
Ionic Strength: The effect of ionic strength on the solubility of weak bases can be complex and depends on the specific salts present in the solution.[3]
Q3: How can I increase the concentration of this compound in my aqueous solution without it precipitating?
To achieve higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed. These typically involve the use of co-solvents and other excipients to create a more favorable environment for the drug molecule. Detailed protocols for such formulations are provided in the "Experimental Protocols" section of this guide.
Q4: Are there any ready-to-use formulation protocols available for achieving a stable solution of this compound?
Yes, several protocols have been developed to achieve clear, stable solutions of this compound at concentrations significantly higher than its intrinsic water solubility. These formulations often use a combination of solvents and excipients. Please refer to the "Data Presentation" and "Experimental Protocols" sections for specific examples.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer | The pH of the final solution is too high (close to or above the pKa of 8.87), causing the conversion of the more soluble salt form to the less soluble free base. | 1. Adjust the pH: Lower the pH of the aqueous buffer to a more acidic range (e.g., pH 3-5) before adding the this compound stock solution. 2. Use a pH modifier: Incorporate an acidifying agent in your formulation to maintain a low micro-environmental pH. |
| Cloudiness or precipitation after cooling a heated solution | The solution was saturated or supersaturated at a higher temperature, and the solubility decreased upon cooling. | 1. Maintain elevated temperature: If the experimental conditions allow, maintain the solution at a slightly elevated temperature. 2. Use precipitation inhibitors: Incorporate polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) into the formulation to inhibit crystal growth and maintain a supersaturated state.[4][5] 3. Re-dissolve with sonication: Use a sonicator to help re-dissolve the precipitate.[2] |
| Phase separation observed in the solution | The formulation components (co-solvents, drug, and aqueous phase) are not fully miscible at the concentrations used. | 1. Optimize co-solvent ratios: Adjust the ratios of the co-solvents and aqueous phase to improve miscibility. 2. Incorporate a surfactant: Add a suitable surfactant, such as Tween-80 or Poloxamer, to improve the emulsification of the components.[2] |
| Inconsistent results between experiments | This could be due to batch-to-batch variability in solution preparation, leading to different levels of dissolved this compound. | 1. Standardize the protocol: Ensure a consistent and detailed protocol is followed for every preparation, including the order of addition of reagents and mixing times. 2. Quantify the concentration: Use an analytical method like HPLC or UV-Vis spectrophotometry to verify the final concentration of this compound in the solution before each experiment.[4][6][7] |
Data Presentation
The following tables summarize quantitative data on the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water (predicted) | 0.00582 mg/mL | DrugBank Online |
| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL | MedchemExpress[2] |
Table 2: Formulations for Solubilizing this compound
| Formulation Composition | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.85 mM) | MedchemExpress[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.85 mM) | MedchemExpress[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.85 mM) | MedchemExpress[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using Co-solvents
This protocol is adapted from MedchemExpress and is suitable for achieving a concentration of ≥ 2.08 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: Analytical Quantification of this compound Hydrochloride by RP-HPLC
This method can be used to determine the concentration of this compound in solution and to monitor for any degradation or precipitation. This protocol is based on a published method.
Chromatographic Conditions:
-
Column: C18 X-select Waters® column
-
Mobile Phase: A gradient of 20.0 mM potassium dihydrogen phosphate (pH adjusted to 3 with o-phosphoric acid) and methanol.
-
Flow Rate: 1.3 mL/min
-
Detection Wavelength: 222 nm
Procedure:
-
Prepare standard solutions of this compound hydrochloride in the mobile phase at known concentrations.
-
Prepare the sample solution by diluting an aliquot of the experimental solution with the mobile phase to a concentration within the linear range of the assay (e.g., 2–60 µg/mL).
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for preparing a this compound solution.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smart green spectrophotometric estimation and content uniformity testing of this compound HCl and caffeine in bulk forms and combined pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. [PDF] 5- NORMAL PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF this compound HYDROCHLORIDE, CAFFEINE AND 8-CHLOROTHEOPHYLLINE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chlorphenoxamine Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by chlorphenoxamine in fluorescence-based assays.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating potential fluorescence interference from this compound in your experiments.
Q1: My fluorescence assay is showing unexpected results (e.g., high background, false positives) when screening this compound. How can I determine if the compound is interfering with the assay?
A1: The first step is to determine if this compound itself is autofluorescent or if it is quenching the fluorescence of your reporter probe under your specific experimental conditions.
Experimental Workflow for Identifying Interference
Caption: Workflow to determine the type of assay interference.
Detailed Protocol for Identifying Interference:
-
Prepare Control Wells:
-
Buffer/Media Blank: Contains only the assay buffer or cell culture media.
-
This compound Only: Contains the assay buffer/media and this compound at the same concentration used in your experiment.
-
Fluorophore Only: Contains the assay buffer/media and your fluorescent probe/protein.
-
Positive Control: A known activator/inhibitor for your assay.
-
Negative Control: A vehicle control (e.g., DMSO).
-
-
Measure Autofluorescence:
-
Read the fluorescence of the "this compound Only" wells using the same excitation and emission wavelengths as your assay.
-
A significant signal compared to the "Buffer/Media Blank" indicates that this compound is autofluorescent.
-
-
Measure Quenching:
-
Prepare a sample with both your fluorophore and this compound.
-
Compare the fluorescence intensity of this sample to the "Fluorophore Only" control.
-
A significant decrease in fluorescence suggests that this compound is quenching your fluorescent signal.
-
Q2: I've confirmed that this compound is autofluorescent. What are my options to mitigate this interference?
A2: Mitigating autofluorescence is crucial for obtaining reliable data. Here are several strategies you can employ.
Mitigation Strategies for Autofluorescence
Caption: Decision tree for mitigating autofluorescence.
Detailed Mitigation Protocols:
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue-green spectrum).[1] Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can significantly reduce interference.[1]
-
Pre-read and Subtract Background: Before adding the fluorescent substrate or inducing the biological response, perform a fluorescence read of the plate with this compound already added. This "pre-read" value can then be subtracted from the final fluorescence reading to correct for the compound's intrinsic fluorescence.
-
Time-Resolved Fluorescence (TRF): If your assay is compatible, using TRF with lanthanide-based fluorophores can be very effective. These probes have long fluorescence lifetimes, allowing you to introduce a delay between excitation and emission detection, during which the short-lived background fluorescence from this compound can decay.
-
Orthogonal Assays: Validate your findings using a non-fluorescence-based method, such as a luminescence, absorbance, or label-free assay. This will confirm that the observed effects are due to the biological activity of this compound and not an artifact of the detection method.
Q3: What if this compound is quenching my fluorescent signal?
A3: Quenching can lead to false negatives or an underestimation of the biological effect. Here’s how to address it.
Protocol for Addressing Quenching:
-
Run a Counter-Screen: Perform a cell-free assay containing only your fluorescent probe and a dilution series of this compound. This will allow you to quantify the quenching effect at different concentrations.
-
Decrease Compound Concentration: If possible, lower the concentration of this compound in your primary assay to a range where quenching is minimized, while still being effective for your biological question.
-
Change the Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Testing alternative fluorescent probes with different chemical structures may identify one that is less affected by this compound.
-
Use a Brighter Fluorophore: A brighter probe can sometimes overcome the quenching effect by providing a stronger initial signal.
Frequently Asked Questions (FAQs)
Q4: What are the spectral properties of this compound?
Table 1: UV-Visible Absorbance Data for this compound
| Solvent/Condition | Absorption Maxima (λmax) | Reference |
| 0.1 M HCl | 222.0 nm | [2] |
| Range in 0.1 M HCl | 225-285 nm | [3] |
This absorbance in the UV range suggests that if this compound is fluorescent, it would likely be excited by UV or near-UV light.
Q5: Are there any data on the fluorescence of structurally similar compounds?
A5: Yes, data is available for diphenhydramine, which is also an aminoalkyl ether and structurally related to this compound.
Table 2: Fluorescence Properties of Diphenhydramine
| Condition | Excitation Maxima (λex) | Emission Maxima (λem) | Notes | Reference |
| In the presence of SDS micelles (pH 7) | Not specified | 286 nm | Weak native fluorescence is enhanced by SDS. | [4] |
Given the structural similarities, it is plausible that this compound may also exhibit weak, short-wavelength fluorescence that could be influenced by the assay environment.
Q6: At what concentration is this compound typically used in assays?
A6: The concentration of this compound will depend on the specific biological system being studied. However, some reported inhibitory concentrations (IC50) from antiviral studies can provide a general idea of effective concentrations.
Table 3: Reported IC50 Values for this compound
| Target | Cell Line | IC50 | Reference |
| EBOV | Not specified | 1.1 µM | |
| MARV | Not specified | 6.2 µM |
It is important to note that interference is more likely at higher compound concentrations.
Q7: What is the underlying mechanism of compound interference in fluorescence assays?
A7: There are two primary mechanisms by which a compound like this compound can interfere with a fluorescence-based assay.
Signaling Pathway of Fluorescence Interference
Caption: Mechanisms of compound interference in fluorescence assays.
-
Autofluorescence: The compound itself absorbs light at the excitation wavelength and emits light at the emission wavelength, leading to a false-positive signal.
-
Quenching: The compound interferes with the fluorescence of the reporter probe, reducing the detected signal and potentially leading to false-negative results. This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous spectrophotometric determination of this compound hydrochloride and caffeine in a pharmaceutical preparation using first derivative of the ratio spectra and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micelle-enhanced spectrofluorimetric determination of diphenhydramine: application to human plasma and its simultaneous determination with naproxen in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorphenoxamine Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chlorphenoxamine, with a focus on adjusting pH for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a first-generation antihistamine and anticholinergic agent.[1][2] Its primary molecular targets are the histamine H1 receptor (H1R) and muscarinic acetylcholine receptors.[3][4] By blocking these receptors, it mitigates allergic reactions and exhibits effects useful in treating conditions like itching and Parkinsonism.[1][2]
Q2: Why is the pH of the experimental buffer important for this compound activity?
A2: The pH of the surrounding environment can significantly influence the activity of a drug for several reasons:
-
Drug Stability: Extreme pH values can lead to the degradation of the compound, which would result in an apparent loss of activity.
-
Target Binding: The ionization state of both the drug and its receptor can be affected by pH. Changes in ionization can alter the binding affinity and kinetics of the drug-receptor interaction. For instance, studies on other histamine H1 receptor antagonists have shown that a decrease in pH can either increase or decrease their affinity for the receptor.
-
Cellular Health: For cell-based assays, the pH of the culture medium is critical for maintaining cell viability and normal physiological function. Deviations from the optimal pH range (typically 7.2-7.4 for most mammalian cell lines) can stress the cells and affect the experimental outcomes.
Q3: What is the known signaling pathway for this compound's action on the H1 receptor?
A3: this compound, as an antagonist of the histamine H1 receptor, blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade can also lead to the activation of the transcription factor NF-κB.
Troubleshooting Guides
Problem 1: Inconsistent or no this compound activity observed in our in-vitro assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Assay Buffer | Verify the pH of your assay buffer. The optimal pH for this compound activity may not be the standard physiological pH. We recommend performing a pH titration experiment (see Experimental Protocols section) to determine the optimal pH for your specific assay. |
| Drug Degradation | Assess the stability of this compound at the pH and temperature of your experiment. You can analyze the integrity of your this compound stock solution before and after the experiment using techniques like HPLC. |
| Incorrect Assay Setup | Review your experimental protocol. Ensure that the concentrations of all reagents, incubation times, and measurement parameters are correct. For cell-based assays, confirm cell health and receptor expression levels. |
| Issues with Reagents | Test the activity of your histamine (agonist) to ensure the receptor and signaling pathway are responsive. If the positive control works, the issue is likely with the this compound solution. |
Problem 2: High background signal in our calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cellular Stress due to pH | Ensure your assay buffer is within the physiological range for your cells (typically pH 7.2-7.4). Even slight deviations can cause cellular stress and lead to increased basal intracellular calcium levels. |
| Autofluorescence of this compound | Check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye. Run a control with this compound alone (no cells or dye) to assess this. |
| Dye Loading Issues | Optimize the concentration of your calcium-sensitive dye and the loading time. Incomplete de-esterification of the dye can lead to compartmentalization and high background. |
Quantitative Data
Currently, there is no publicly available quantitative data specifically defining the optimal pH for this compound activity. The following table illustrates a hypothetical outcome of a pH optimization experiment based on findings for other antihistamines. This is for illustrative purposes only.
| pH | This compound IC50 (nM) at H1 Receptor | Notes |
| 5.5 | 75 | Potential for increased or decreased affinity depending on specific interactions. |
| 6.0 | 60 | Activity may be influenced by the protonation state of the drug and receptor. |
| 6.5 | 50 | |
| 7.0 | 45 | |
| 7.4 | 55 | Standard physiological pH. |
| 8.0 | 80 | Potential for decreased stability or unfavorable ionization state. |
Experimental Protocols
1. Protocol for Determining the Optimal pH for this compound Activity using a Calcium Mobilization Assay
This protocol is designed to determine the pH at which this compound exhibits the highest antagonistic activity against the histamine H1 receptor in a cell-based calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
A set of buffers with varying pH values (e.g., from pH 5.5 to 8.0 in 0.5 unit increments).
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Histamine dihydrochloride solution (agonist).
-
This compound hydrochloride solution (antagonist).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Methodology:
-
Cell Culture: Culture the HEK293-H1R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in your assay buffer at the desired pH.
-
Wash the cells once with the assay buffer at the corresponding pH.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffers of different pH values.
-
Prepare a stock solution of histamine in water.
-
-
Assay Procedure:
-
Wash the cells twice with the assay buffer at the corresponding pH to remove excess dye.
-
Add the different concentrations of this compound (at varying pH) to the respective wells and incubate for 15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) into the wells and continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the histamine-only control (0% inhibition) and a no-histamine control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration for each pH value.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound at each pH.
-
The pH that yields the lowest IC50 value is considered the optimal pH for this compound's antagonistic activity in this assay.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
References
- 1. Effect of low extracellular pH on NF-κB activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Overcoming Vehicle Effects in Chlorphenoxamine Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vehicle-related issues in animal studies involving Chlorphenoxamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for administering this compound in animal studies?
A1: this compound is sparingly soluble in water, necessitating the use of solubilizing agents. Based on its physicochemical properties and common practices for similar compounds, the following vehicles are frequently considered:
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Aqueous solutions: Saline (0.9% NaCl) is a common vehicle, but due to this compound's low water solubility, it is often used in combination with other solubilizing agents.
-
Co-solvents: To enhance solubility, vehicles containing Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), or Polyethylene glycol 400 (PEG400) are often employed.
-
Surfactants: Polysorbate 80 (Tween 80) can be used to create stable formulations.
-
Suspensions: For oral administration, suspending agents like Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) are common.[1][2]
A recommended formulation for in vivo studies at a concentration of ≥ 2.08 mg/mL involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Q2: My animals are showing excessive sedation. Could this be a vehicle effect?
A2: Yes, excessive sedation can be a vehicle-related effect, which can confound the known sedative properties of this compound, a first-generation antihistamine.[4]
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DMSO: At concentrations of 32% and 64%, DMSO has been shown to significantly decrease locomotor activity in mice.[5]
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Polysorbate 80 (Tween 80): This vehicle can produce mild to moderate depression of the central nervous system, leading to reduced locomotor activity and potentiation of pentobarbital sleeping time.[6]
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Propylene Glycol (PG) and Polyethylene Glycol (PEG): These can also induce neuromotor toxicity, which may manifest as sedation or motor impairment.[2]
Troubleshooting Tip: If excessive sedation is observed, consider reducing the concentration of the co-solvent or surfactant in your vehicle. A pilot study with the vehicle alone is highly recommended to establish a baseline for sedative effects.
Q3: I'm observing skin irritation and inflammation at the injection site after subcutaneous administration. What could be the cause?
A3: Local irritation is a common issue with subcutaneous injections and can be caused by the vehicle's properties.
-
pH: Vehicles with a pH outside the physiological range (ideally 7.2-7.4) can cause significant irritation.[7]
-
Osmolality: Hypertonic or hypotonic solutions can lead to tissue damage and inflammation.
-
Vehicle Composition: Certain vehicles are inherently more irritating. For example, N-Methyl-pyrrolidone (NMP) can cause severe local irritation even at concentrations as low as 10-18%.[8] Repeated subcutaneous injections of peanut oil have also been reported to induce local irritation and foreign body reactions.
Troubleshooting Tip: Ensure the pH and osmolality of your formulation are as close to physiological levels as possible. If irritation persists, consider an alternative, less irritating vehicle or a different route of administration if your experimental design allows. Rotating injection sites can also help minimize local reactions.[9]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Control Animals
Problem: Animals receiving the vehicle alone are exhibiting behavioral changes (e.g., altered locomotor activity, anxiety-like behavior) that could interfere with the interpretation of this compound's effects.
Possible Causes & Solutions:
| Vehicle | Observed Effect | Troubleshooting Steps |
| DMSO | Decreased locomotor activity at concentrations of 32% and 64%.[5] | Keep the DMSO concentration in the final formulation below 10%, and ideally below 2% for sensitive animals.[3] |
| Ethanol | Biphasic response: increased activity at 16% and decreased at 32%. | Avoid ethanol as a primary solvent if possible, or use the lowest effective concentration. |
| Tween 80 | Enhanced exploratory behavior and locomotor activity in rat pups whose dams were chronically exposed.[8] | Use with caution in developmental studies and consider the potential for long-term behavioral alterations. |
| Saline Injection | The injection process itself can be a stressor, leading to changes in corticosterone levels and anxiety-like behaviors. | Handle animals gently and acclimate them to the injection procedure to minimize stress. |
Issue 2: Poor Bioavailability or Inconsistent Results with Oral Gavage
Problem: Inconsistent or lower-than-expected drug exposure is observed following oral administration of this compound.
Possible Causes & Solutions:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea or esophagus, causing distress and affecting absorption. Ensure personnel are properly trained in oral gavage techniques.[10][11][12][13][14]
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Vehicle Viscosity: Highly viscous formulations can be difficult to administer accurately and may affect the rate of gastric emptying and drug absorption.
-
Drug Suspension Stability: If using a suspension, ensure it is homogenous before and during administration to deliver a consistent dose.
Recommended Oral Gavage Protocol for Rats:
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the corner of the mouth to the last rib to ensure it will reach the stomach without causing perforation.[10]
-
Needle Insertion: Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes.[10]
-
Administration: Administer the formulation slowly and steadily. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[10]
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Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[11]
Quantitative Data on Vehicle Effects
Table 1: Effects of Common Vehicles on Locomotor Activity in Mice
| Vehicle | Concentration (% in Saline, v/v) | Effect on Locomotor Activity | Reference |
| Emulphor-620 | 2%, 4%, 8%, 16%, 32% | No significant effect | [5] |
| Tween-20 | 16% | Significant decrease | [5] |
| Tween-80 | 32% | Significant decrease | [5] |
| DMSO | 32%, 64% | Significant decrease | [5] |
| Ethanol | 16% | Increased activity | [5] |
| Ethanol | 32% | Decreased activity | [5] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) of Common Vehicles in 2-Week Oral Toxicity Studies in Rats
| Vehicle | NOAEL (mg/kg/day) | Reference |
| Polyethylene Glycol 400 (PEG 400) | 1,250 | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 | [1] |
| Polysorbate 80 (Tween 80) | 250 | [1] |
| Olive Oil | 4,500 | [1] |
| Sesame Oil | 4,500 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol is based on a common formulation for poorly water-soluble compounds.
-
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile 0.9% Saline
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound HCl.
-
Dissolve the this compound HCl in DMSO to create a stock solution. For example, to prepare a final solution of 2.08 mg/mL, a stock of 20.8 mg/mL in DMSO can be made.[3]
-
In a sterile vial, add the following components in order, ensuring complete mixing after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of sterile saline.[3]
-
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
-
Mandatory Visualizations
Caption: Dual mechanism of this compound: H1 receptor antagonism and anticholinergic action.
Caption: A typical experimental workflow for a this compound animal study.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Tween 80 on exploratory behavior and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Synthesis and Purification of Chlorphenoxamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Chlorphenoxamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route employed. A common method for synthesizing this compound is the Williamson ether synthesis. Potential impurities from this process include:
-
Unreacted Starting Materials: Such as 4-chlorobenzhydrol and N,N-dimethyl-2-chloroethylamine.
-
By-products: Formed through side reactions, for instance, elimination products from the alkylating agent.
-
Reagents and Solvents: Residual amounts of bases (e.g., sodium hydride), and solvents used in the reaction and work-up.
-
-
Degradation Products: These can form during synthesis, purification, or storage. A known degradation product is:
Q2: How can I detect and quantify impurities in my synthesized this compound?
A2: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the detection and quantification of impurities.[1][2] A validated reversed-phase HPLC method can separate this compound from its impurities, allowing for accurate purity assessment.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying crude this compound are recrystallization and preparative chromatography.
-
Recrystallization: This is a highly effective technique for removing impurities from solid compounds. The choice of solvent is critical for successful recrystallization.
-
Preparative HPLC: This chromatographic technique can be used to isolate pure this compound from a mixture of impurities. It is particularly useful for separating compounds with similar polarities.
Q4: My synthesized this compound has a low melting point and appears oily. What could be the issue?
A4: An oily appearance and a broad or low melting point are indicative of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to these observations. Purification by recrystallization or chromatography is necessary to obtain a pure, crystalline solid with a sharp melting point.
Troubleshooting Guides
Issue 1: Low Purity of Synthesized this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting materials are consumed. If necessary, increase the reaction time or temperature, or add a slight excess of one of the reactants. |
| Side Reactions | Optimize reaction conditions to minimize side reactions. For the Williamson ether synthesis, ensure the temperature is controlled to prevent elimination reactions. |
| Ineffective Work-up | Ensure the aqueous work-up effectively removes unreacted starting materials and water-soluble by-products. Multiple extractions with an appropriate organic solvent are recommended. |
| Inadequate Purification | The initial purification method may not be optimal. If recrystallization was performed, try a different solvent or a combination of solvents. If purity remains low, consider using preparative HPLC. |
Issue 2: Difficulty in Recrystallizing this compound Hydrochloride
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures with water or anti-solvents like hexane). |
| "Oiling Out" | This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, add more solvent to the hot solution or try a lower boiling point solvent. |
| Supersaturation | The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound hydrochloride to induce crystallization. |
| Slow Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This method is suitable for the determination of this compound and its N-oxide impurity.[1][2]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., X-select Waters®) |
| Mobile Phase | Gradient elution with: A) 20.0 mM potassium dihydrogen phosphate (pH adjusted to 3 with o-phosphoric acid) B) Methanol |
| Gradient Program | 0-1.5 min: 70% A, 30% B1.5-3.0 min: 20% A, 80% B3.0-10.0 min: 20% A, 80% B |
| Flow Rate | 1.3 mL/min |
| Detection Wavelength | 222 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Protocol 2: General Procedure for Recrystallization of this compound Hydrochloride
-
Solvent Selection: In a small test tube, add a small amount of crude this compound hydrochloride. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: In a larger flask, add the crude this compound hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99.5% (with optimized solvent) | Cost-effective, scalable, good for removing major impurities. | May not be effective for impurities with similar solubility; potential for product loss in mother liquor. |
| Preparative HPLC | >99.9% | High resolution for separating closely related impurities, can be automated. | Higher cost, requires specialized equipment, solvent consumption can be high. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purity of synthesized this compound.
References
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of Chlorphenoxamine in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of Chlorphenoxamine with alternative compounds, supported by in vitro experimental data. It details the methodologies used in key experiments and presents quantitative data in structured tables for ease of comparison.
Introduction
This compound is a first-generation antihistamine and anticholinergic agent that has been identified as a potential broad-spectrum antiviral through drug repurposing screens.[1][2] As a G protein-coupled receptor (GPCR) antagonist, its primary clinical applications have been for allergic conditions and Parkinson's disease.[1][3] However, recent in vitro studies have demonstrated its inhibitory activity against several lethal viruses, prompting further investigation into its efficacy and mechanism of action as an antiviral agent. This guide summarizes the existing data on this compound and compares its performance against other relevant compounds.
Comparative Analysis of Antiviral Activity
The antiviral potential of this compound has been evaluated against several RNA viruses. Its efficacy is compared here with other antihistamines, such as Chlorpheniramine and Carbinoxamine, and standard antiviral drugs like Favipiravir and Remdesivir.
This compound has demonstrated notable in vitro activity against filoviruses. The half-maximal inhibitory concentration (IC50) against Ebola virus (EBOV) was found to be 1.1 µM and against Marburg virus (MARV) was 6.2 µM.[1]
Table 1: Antiviral Efficacy of this compound against Filoviruses
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | Ebola Virus (EBOV) | Not Specified | 1.1[1] | 55.3 (A549 cells)[1] | 50.3 |
| this compound | Marburg Virus (MARV) | Not Specified | 6.2[1] | 55.3 (A549 cells)[1] | 8.9 |
Note: The cell line for IC50 determination was not specified in the source material. CC50 was determined in A549 cells.
While direct data for this compound against influenza is limited in the provided search results, extensive studies on the related antihistamines Chlorpheniramine Maleate (CPM/SCM) and Carbinoxamine Maleate (CAM) offer a valuable comparison. These compounds are believed to interfere with the early stages of the viral life cycle, specifically viral entry via endocytosis.[4][5]
Table 2: Comparative Antiviral Efficacy of Antihistamines and Favipiravir against Influenza Viruses
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Carbinoxamine Maleate (CAM) | A/Shanghai/4664T/2013 (H7N9) | MDCK | 3.56[4][5] | 297[5][6] | 83.4 |
| Chlorpheniramine Maleate (CPM) | A/Shanghai/4664T/2013 (H7N9) | MDCK | 11.84[4][5] | 285[5][6] | 24.1 |
| Chlorpheniramine Maleate (CPM) | A/Guizhou/54/1989 (H3N2) | MDCK | 4.2 - 24.7 (range)[5] | 285[5][6] | 11.5 - 67.8 |
| Favipiravir (T-705) | A/Guizhou/54/89 (H3N2) | MDCK | 0.746[5] | >1000 (Not specified) | >1340 |
Note: Favipiravir data is included as a benchmark for a clinically approved anti-influenza agent.
Chlorpheniramine Maleate (CPM), a structurally similar antihistamine, has been investigated for its activity against SARS-CoV-2. Studies indicate that CPM may possess a multi-target mechanism, including interfering with viral adsorption, inhibiting replication, and exerting direct virucidal effects.[7][8]
Table 3: Comparative Antiviral Efficacy against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Activity Metric | Value |
|---|---|---|---|---|
| Chlorpheniramine Maleate (CPM) | USA-WA1/2020 | Vero 76 | Virucidal (Log Reduction) | 2.5 (99.7% reduction)[9][10] |
| Chlorpheniramine Maleate (CPM) | Not Specified | Vero E6 | CC50 | 497.7 µg/mL[8] |
| Remdesivir | SARS-CoV-2 delta (B.1.617.2) | EpiAirway™ | Virus Yield Reduction (Log) | 0.12[11] |
| Chlorpheniramine Maleate (CPM) | SARS-CoV-2 delta (B.1.617.2) | EpiAirway™ | Virus Yield Reduction (Log) | 2.69[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are summarized from the cited literature.
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Seed cells (e.g., MDCK, Vero E6, A549) in 96-well plates at a density of 1 × 10⁴ cells/well.[5] Incubate for 8-24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the diluted compounds to the respective wells. Incubate for 48-72 hours.[5][6]
-
Viability Assessment (CCK-8 Assay): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using regression analysis.[5]
This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).
-
Cell Preparation: Seed cells in 96-well plates to form a monolayer as described above.
-
Infection and Treatment:
-
Incubation: Aspirate the supernatant and replace it with fresh culture medium containing the test compound and a suitable concentration of TPCK-Trypsin (for influenza virus).[5] Incubate for 72 hours at 37°C.[5]
-
CPE Measurement: Quantify cell viability using the CCK-8 assay as described in the cytotoxicity protocol. The reduction in CPE corresponds to an increase in cell viability.
-
Calculation: Determine the 50% inhibitory concentration (IC50) using regression analysis of the dose-response curve.[5]
This assay helps to determine which stage of the viral replication cycle is inhibited by the compound.
-
Cell Infection: Infect a monolayer of cells with the virus (e.g., influenza A at an MOI of 0.1).[6]
-
Staggered Compound Addition: Add the test compound at a fixed concentration (e.g., 20 µM) at different time points post-infection (e.g., 0, 0.5, 1, 2, 4, 12 hours).[6]
-
Analysis: After a total incubation period (e.g., 12-24 hours), quantify the viral yield or expression of a viral protein (e.g., by RT-qPCR or immunofluorescence) for each time point.
-
Interpretation: Inhibition observed only when the compound is added at early time points (0-2 hours) suggests an effect on viral entry (attachment, internalization), whereas inhibition at later time points indicates an effect on post-entry replication steps.[6][12]
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and proposed molecular mechanisms.
Caption: General workflow for in vitro antiviral drug screening.
Caption: Proposed mechanism of viral entry inhibition by antihistamines.
Conclusion
This compound and related antihistamines like Chlorpheniramine represent a promising class of repurposed drugs for antiviral therapy. The available in vitro data shows potent activity against highly pathogenic viruses, including Ebola, Marburg, and SARS-CoV-2.[1][9] Their proposed mechanism of inhibiting viral entry is a key area for further research.[4][5] While these cell-based studies are encouraging, it is critical to validate these findings in more complex models, such as 3D tissue models and in vivo animal studies, to determine their true therapeutic potential. The comparative data presented in this guide serves as a valuable resource for researchers aiming to build upon these initial discoveries in the field of antiviral drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]
- 6. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. esmed.org [esmed.org]
- 12. CN103239446B - Application of chlorpheniramine maleate in preparation of medicaments for treating or preventing influenza virus - Google Patents [patents.google.com]
A Head-to-Head In Vitro Comparison of First and Second-Generation Antihistamines
A deep dive into the in vitro pharmacological profiles of first and second-generation antihistamines reveals key differences in their receptor selectivity, mast cell stabilizing properties, and anti-inflammatory effects. This guide provides a comparative analysis based on experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
First-generation antihistamines, the older class of these medications, are known for their sedative effects due to their ability to cross the blood-brain barrier.[1][2] In contrast, second-generation antihistamines were developed to be more selective for peripheral H1 receptors and have a significantly lower incidence of sedation.[1][2] This comparison guide delves into the in vitro evidence that underpins these and other critical distinctions between the two generations.
Histamine H1 Receptor Binding Affinity
The primary mechanism of action for antihistamines is the blockade of the histamine H1 receptor. In vitro radioligand binding assays are crucial for determining the binding affinity (Ki) of these drugs for the H1 receptor. A lower Ki value indicates a higher binding affinity.
As the data in the table below illustrates, both first and second-generation antihistamines exhibit a wide range of affinities for the H1 receptor. Notably, some second-generation agents like desloratadine and levocetirizine show very high affinity, comparable to or even exceeding that of some first-generation drugs.
| Antihistamine | Generation | Receptor Binding Affinity (Ki) for H1 Receptor (nM) |
| Diphenhydramine | First | 2.5 - 11.2 |
| Chlorpheniramine | First | 3.2 - 12.4 |
| Hydroxyzine | First | 0.7 - 2.1 |
| Cetirizine | Second | 2.9 - 6.3 |
| Levocetirizine | Second | 3 |
| Loratadine | Second | 27.3 |
| Desloratadine | Second | 0.4 - 2.6 |
| Fexofenadine | Second | 10 - 19.2 |
Receptor Selectivity: A Key Differentiator
A critical distinction between the two generations lies in their selectivity for the H1 receptor versus other receptors, such as muscarinic, adrenergic, and serotonergic receptors. First-generation antihistamines are notoriously non-selective, leading to a range of off-target effects like dry mouth, blurred vision, and urinary retention.[3]
In vitro studies have shown that second-generation antihistamines have a much cleaner selectivity profile, with significantly less activity at these other receptors.[4] For instance, fexofenadine, loratadine, and cetirizine have been shown to have no significant effect on cholinergic responses at concentrations up to 10-100 microM, whereas the first-generation antihistamine diphenhydramine and the second-generation desloratadine showed inhibitory effects on M3 muscarinic receptors.[5]
Mast Cell Stabilization and Anti-Inflammatory Effects
Beyond their primary role as H1 receptor antagonists, many antihistamines, particularly second-generation agents, exhibit mast cell stabilizing and anti-inflammatory properties.[6][7][8] These effects are often independent of their H1-receptor blockade and contribute to their overall therapeutic benefit.
In vitro assays measuring the inhibition of inflammatory mediator release from mast cells, such as histamine and β-hexosaminidase, are used to quantify these effects. The IC50 value represents the concentration of the drug required to inhibit 50% of the mediator release.
| Antihistamine | Generation | Inhibition of Histamine Release from Mast Cells (IC50, µM) |
| Ketotifen | First/Second | ~10 (from human lung mast cells) |
| Cetirizine | Second | >100 (from human skin mast cells) |
| Terfenadine | Second | ~1 (from human lung and skin mast cells) |
It is important to note that the concentrations required to elicit these anti-inflammatory effects in vitro are often higher than the plasma concentrations achieved with standard clinical doses.[6]
Signaling Pathways
The binding of histamine to the H1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending how antihistamines exert their effects. Below are diagrams illustrating the key signaling pathways involved in H1 receptor activation and mast cell degranulation.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Mast Cell Degranulation Signaling Pathway.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 cells).[9]
-
Radioligand: [3H]-mepyramine.[9]
-
Test compounds (first and second-generation antihistamines).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with various concentrations of the unlabeled test compound and a fixed concentration of the radioligand ([3H]-mepyramine).[9]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[10]
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay assesses the ability of a compound to inhibit the release of granular contents from mast cells upon stimulation. β-hexosaminidase is an enzyme stored in mast cell granules, and its release into the supernatant is a marker of degranulation.[11][12]
Materials:
-
Mast cell line (e.g., RBL-2H3 cells) or primary mast cells.[12]
-
Cell culture medium.
-
Stimulating agent (e.g., antigen, compound 48/80).
-
Test compounds (first and second-generation antihistamines).
-
Tyrode's buffer or similar physiological buffer.[11]
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[13]
-
Stop solution (e.g., glycine buffer, pH 10.7).[14]
-
Microplate reader.
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them with IgE if using an antigen for stimulation.[14]
-
Pre-incubate the cells with various concentrations of the test antihistamine.[13]
-
Stimulate the cells with the appropriate agent to induce degranulation.[13]
-
After incubation, centrifuge the plate to pellet the cells.[13]
-
Collect the supernatant containing the released β-hexosaminidase.[13]
-
Lyse the remaining cells in the pellet to measure the total cellular β-hexosaminidase content.[13]
-
Incubate the supernatant and cell lysate with the β-hexosaminidase substrate.[13]
-
Stop the enzymatic reaction with a stop solution.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
Calculate the percentage of β-hexosaminidase release and determine the IC50 value for each antihistamine.
Conclusion
The in vitro data clearly delineates the pharmacological advantages of second-generation antihistamines over their first-generation counterparts. While both generations effectively block the H1 receptor, the enhanced receptor selectivity and additional anti-inflammatory and mast cell-stabilizing properties of many second-generation agents contribute to their improved safety and efficacy profile. This comparative guide provides a foundational understanding of these differences, supported by experimental evidence, to aid in the ongoing research and development of novel anti-allergic therapies.
References
- 1. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 5. researchgate.net [researchgate.net]
- 6. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antihistamines and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Hexosaminidase release assays [bio-protocol.org]
- 14. abmgood.com [abmgood.com]
A Comparative Analysis of Chlorphenoxamine Dose-Response Profiles at Histamine H1 and Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the dose-response characteristics of Chlorphenoxamine, a first-generation antihistamine, focusing on its activity at the histamine H1 (H1) and muscarinic acetylcholine (mACh) receptors. To provide a comprehensive context for its pharmacological profile, this compound's performance is compared with a classic first-generation antihistamine, Diphenhydramine, and a widely used second-generation antihistamine, Cetirizine.
This compound, an ethanolamine-derivative antihistamine, exerts its therapeutic effects primarily through the antagonism of the H1 histamine receptor, alleviating symptoms associated with allergic reactions.[1][2] Concurrently, it exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, which contributes to some of its therapeutic applications and side-effect profile.[1][2] This dual activity is a hallmark of many first-generation antihistamines.
Comparative Dose-Response Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that specific functional assay data (EC50/IC50) for this compound is limited in publicly available literature. Therefore, data for the structurally similar first-generation antihistamine, Chlorpheniramine, is included as a surrogate to provide an estimated pharmacological profile, with the caveat that direct experimental values for this compound may vary.
Table 1: Antagonist Affinity (Ki) at Histamine H1 Receptor
| Compound | Receptor Subtype | Ki (nM) | Organism/Tissue | Reference |
| Chlorpheniramine (as Dexchlorpheniramine) | Histamine H1 | 2.67 - 4.81 | Human (cloned receptor) | [3] |
| Diphenhydramine | Histamine H1 | 84 | Human | [1] |
| Cetirizine | Histamine H1 | 6 | Human | [4] |
Table 2: Functional Antagonism (pA2/IC50) at Histamine H1 Receptor
| Compound | Assay Type | pA2 / IC50 (nM) | Cell Line/Tissue | Reference |
| Chlorpheniramine | Histamine-induced bronchoconstriction inhibition | Dose-dependent inhibition observed | Human (in vivo) | [3] |
| Diphenhydramine | NMDA-activated current inhibition | IC50: 24,400 | Rat Cortical Neurons | [5] |
| Cetirizine | H1 Receptor Occupancy (PET) | 12.6% occupancy at 10mg | Human Brain | [4] |
Table 3: Antagonist Affinity (Ki) at Muscarinic Acetylcholine Receptors
| Compound | Receptor Subtype(s) | Ki (µM) | Organism/Tissue | Reference |
| Chlorpheniramine (as Dexchlorpheniramine) | Muscarinic Acetylcholine | 20 - 30 | Rat Brain | [3] |
| Diphenhydramine | Muscarinic Acetylcholine | - | - | [5] |
| Cetirizine | M1, M2, M3, M4, M5 | >10 | Human (cloned receptors) | [6] |
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of receptor modulation by these compounds, the signaling pathways for the H1 histamine receptor and the M3 muscarinic acetylcholine receptor are diagrammed below. Additionally, a typical experimental workflow for determining antagonist potency is provided.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 6. This compound | 77-38-3 | AAA07738 | Biosynth [biosynth.com]
Reproducibility of Chlorphenoxamine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different biological systems is paramount. This guide provides a comparative overview of the reported effects of Chlorphenoxamine, a first-generation antihistamine, with a focus on its reproducibility in various cell lines. While direct comparative studies on this compound are limited, this document synthesizes available data on its mechanisms and provides protocols for researchers to conduct their own comparative analyses.
This compound primarily functions as a histamine H1 receptor antagonist, but it also exhibits anticholinergic properties.[1] Its influence on cellular processes extends to the modulation of key signaling pathways, including the NF-κB and calcium signaling pathways.[2] Emerging research on related antihistamines suggests potential anti-proliferative and cytotoxic effects in cancer cell lines, hinting at broader therapeutic applications. However, the reproducibility and cell-line-specific nature of these effects for this compound itself remain an area requiring further investigation.
Comparative Analysis of Cytotoxicity
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available | MTT Assay | (Internal Data) |
| HeLa | Cervical Cancer | 48 | Data not available | MTT Assay | (Internal Data) |
| A549 | Lung Carcinoma | 48 | Data not available | MTT Assay | (Internal Data) |
| U937 | Histiocytic Lymphoma | 48 | Data not available | MTT Assay | (Internal Data) |
Note: The IC50 values in this table are placeholders. Researchers should replace them with their own experimental findings.
Key Signaling Pathway: NF-κB Inhibition
This compound has been shown to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates the generally accepted mechanism of H1-antihistamine-mediated NF-κB inhibition.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below is a standard protocol for assessing the cytotoxicity of this compound in a panel of cell lines using the MTT assay.
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., MCF-7, HeLa, A549, U937) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.
Conclusion
The reproducibility of this compound's effects across different cell lines is a critical area of investigation for its potential repurposing in various therapeutic contexts, including oncology. While existing data points to its interaction with the NF-κB pathway, there is a clear need for systematic, comparative studies to quantify its cytotoxic and mechanistic effects in a panel of well-characterized cell lines. The protocols and workflows provided in this guide offer a framework for researchers to generate this much-needed data, thereby contributing to a more comprehensive understanding of this compound's cellular activities and its potential for future drug development.
References
Safety Operating Guide
Proper Disposal of Chlorphenoxamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Chlorphenoxamine, an antihistamine and anticholinergic agent, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] Standard laboratory practice for handling hazardous chemicals should be strictly followed.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, a full-face respirator is necessary.[2][3]
-
Protective Clothing: A lab coat or other protective garments should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction plant.[2] Discharging this compound into sewer systems or the environment is strictly prohibited.[2]
1. Waste Classification:
This compound should be treated as a hazardous waste. Although not specifically listed as a P- or U-listed waste by the Environmental Protection Agency (EPA), its toxic properties ("Harmful if swallowed") classify it as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA).
2. Segregation and Storage:
-
Isolate Waste: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing and potential reactions.
-
Incompatible Materials: Store this compound away from strong oxidizing agents.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
-
Containerization: Use a dedicated, leak-proof, and properly sealed container for storing this compound waste.[2]
3. Arrange for Professional Disposal:
-
Contact a Licensed Waste Hauler: Engage a certified hazardous waste disposal company to collect and transport the this compound waste.
-
Documentation: Ensure all necessary waste disposal manifests and documentation are completed in accordance with local, state, and federal regulations.
4. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste along with the this compound.
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though it is best to confirm with your institution's environmental health and safety department.
Quantitative Disposal Parameters
For the effective and safe disposal of this compound via incineration, specific operational parameters are crucial. As a halogenated organic compound, this compound requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts such as dioxins.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | ≥ 1100°C | Ensures complete thermal decomposition of the halogenated organic structure. |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of the compound and its intermediates. |
| Waste Classification | Hazardous Waste (Characteristic Toxicity) | Based on its harmful effects if ingested. |
| Incompatible Materials | Strong Oxidizing Agents | To prevent potentially hazardous chemical reactions during storage and handling. |
Experimental Protocols Cited
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following diagrams have been created using the DOT language.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for decontaminating empty this compound containers.
References
Personal protective equipment for handling Chlorphenoxamine
Essential Safety and Handling Guide for Chlorphenoxamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as harmful if swallowed.[1][2][3] It is essential to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols during handling.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves that are compliant with EU Directive 89/686/EEC and the EN 374 standard derived from it should be worn.[1][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][4]
-
Protective Clothing : Wear fire or flame-resistant and impervious clothing.[1][4] A lab coat or a disposable gown should be used to protect from potential splashes or dust contamination.
-
-
Respiratory Protection : In situations where exposure limits may be exceeded, or if dust and aerosols are generated, a full-face respirator should be used.[1][4] All handling should occur in a well-ventilated area.[1]
Exposure and Safety Data
Quantitative exposure limits for this compound are not specified in the provided safety data sheets. It is recommended to handle it in a manner that minimizes all potential exposure.
| Parameter | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][2][3] |
| Primary Route of Entry | Ingestion | [1] |
| Occupational Exposure Limits | Not established in provided documentation. Minimize exposure. | N/A |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following step-by-step procedures outline the operational workflow for this compound.
Step 1: Preparation and Safe Handling
-
Ventilation : Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
PPE Inspection : Before handling, inspect all PPE for damage or defects. Don the required equipment as detailed above.
-
Handling Practices :
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1] Keep it segregated from foodstuffs and other incompatible materials.[1]
Step 2: Emergency Procedures
In the event of an accidental release or exposure, follow these immediate procedures:
-
Accidental Release :
-
Evacuate all personnel to a safe area, upwind of the spill.[1][4]
-
Wear full personal protective equipment, including chemical-impermeable gloves and respiratory protection.[1][4]
-
Prevent the substance from entering drains or sewer systems.[1]
-
Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
-
First Aid Measures :
-
If Swallowed : Rinse the mouth with water and seek immediate medical help.[1][2][4] Do not induce vomiting.[1]
-
Skin Contact : Immediately remove contaminated clothing.[1][4] Wash the affected area with soap and plenty of water and consult a doctor.[1][4]
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and consult a doctor immediately.[1][4]
-
Step 3: Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Chemical Waste : this compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, food, or feed.[1]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent).[1] The rinsed containers can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
